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  • Product: 2-Bromo-6-hydrazinyl-4-methoxypyridine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Bromo-6-hydrazinyl-4-methoxypyridine

High-Value Heterocyclic Scaffold for Fused Ring Systems Executive Summary 2-Bromo-6-hydrazinyl-4-methoxypyridine (CAS: 2011001-19-5) is a bifunctional pyridine scaffold characterized by a "Janus-faced" reactivity profile...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Heterocyclic Scaffold for Fused Ring Systems

Executive Summary

2-Bromo-6-hydrazinyl-4-methoxypyridine (CAS: 2011001-19-5) is a bifunctional pyridine scaffold characterized by a "Janus-faced" reactivity profile. Possessing both a nucleophilic hydrazine moiety and an electrophilic bromine handle, it serves as a critical linchpin in the synthesis of fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines .

These fused systems are bioisosteres of quinolines and isoquinolines, widely utilized in kinase inhibitors (e.g., PI3K, p38 MAPK) and antimicrobial agents. The 4-methoxy substituent provides essential electron-donating character, modulating the basicity of the ring nitrogen and improving the solubility profile of downstream pharmaceutical candidates.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule features a pyridine core substituted at the 2, 4, and 6 positions.

  • Position 2 (Bromine): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Position 4 (Methoxy): An electron-donating group (EDG) that increases electron density in the ring, deactivating the 2-position slightly toward nucleophilic attack compared to the unsubstituted analog, but stabilizing cationic transition states in electrophilic aromatic substitutions.

  • Position 6 (Hydrazine): A potent alpha-effect nucleophile capable of condensation and cyclization reactions.

Physicochemical Profile[4][5]
  • IUPAC Name: 2-bromo-6-hydrazinyl-4-methoxypyridine[1]

  • CAS Number: 2011001-19-5

  • Molecular Formula: C₆H₈BrN₃O

  • Molecular Weight: 218.05 g/mol

  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, DMF, and hot alcohols (Ethanol, Methanol). Sparingly soluble in water.

PropertyValue / DescriptionNote
Melting Point ~140–145 °C (Predicted)Based on analog 2-bromo-6-hydrazinopyridine [1].
pKa (Hydrazine) ~3.5–4.0Protonation occurs at terminal nitrogen.
Storage 2–8 °C, Inert AtmosphereHygroscopic; oxidation sensitive.

Synthetic Protocol & Optimization

The synthesis of 2-bromo-6-hydrazinyl-4-methoxypyridine is achieved via a controlled Nucleophilic Aromatic Substitution (


) of 2,6-dibromo-4-methoxypyridine.
Precursor Preparation

The starting material, 2,6-dibromo-4-methoxypyridine , is synthesized via the methoxylation of 2,6-dibromo-4-nitropyridine or through the lithiation/bromination of 4-methoxypyridine [2].

Optimized Synthesis Protocol

Objective: Selective mono-substitution of one bromine atom with hydrazine while preventing the formation of the 2,6-dihydrazinyl byproduct.

Reagents:

  • 2,6-Dibromo-4-methoxypyridine (1.0 eq)

  • Hydrazine hydrate (5.0 – 10.0 eq, 60-80% aq. solution)

  • Solvent: Ethanol or 1-Propanol (0.5 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2,6-dibromo-4-methoxypyridine and ethanol. Stir until fully dissolved.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine is critical to statistically favor mono-substitution.

  • Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The product will be more polar than the starting material.

  • Work-up:

    • Cool the reaction mixture to 0–5 °C.

    • The product often precipitates as a solid. Filter and wash with cold water (to remove excess hydrazine) and cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure, resuspend in water, and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the polarity of the hydrazine tail.

Self-Validating Check:

  • LC-MS Confirmation: Look for the [M+H]+ peak at ~218/220 (1:1 Br isotope pattern).

  • Absence of Dimer: Ensure no peak at ~170 m/z (indicative of 2,6-dihydrazinyl-4-methoxypyridine).

Reactivity Profile & Applications

The utility of this scaffold lies in its divergent reactivity.[2] It acts as a "switch" in diversity-oriented synthesis.

Pathway A: Triazolopyridine Formation

Reacting the hydrazine tail with orthoesters (e.g., triethyl orthoformate) or carboxylic acids leads to the formation of [1,2,4]triazolo[4,3-a]pyridine cores. These are potent scaffolds for CNS-active drugs.

Pathway B: Pyrazolopyridine Formation

Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or alkynes yields pyrazolo[1,5-a]pyridines . This mimics the purine core found in ATP, making it an excellent template for kinase inhibitors.

Pathway C: Suzuki-Miyaura Coupling

The remaining bromine at position 2 is highly activated for cross-coupling. It is recommended to perform cyclization (Pathway A or B) before cross-coupling to avoid potential catalyst poisoning by the free hydrazine.

Visualizing the Chemistry

The following diagram illustrates the synthesis and divergent downstream applications of the scaffold.

G start 2,6-Dibromo- 4-methoxypyridine target TARGET: 2-Bromo-6-hydrazinyl- 4-methoxypyridine (CAS: 2011001-19-5) start->target SnAr Reflux EtOH, 80°C hydrazine Hydrazine Hydrate (Excess) hydrazine->target triazolo [1,2,4]Triazolo[4,3-a]pyridine (Scaffold A) target->triazolo R-C(OEt)3 or R-COOH Cyclization pyrazolo Pyrazolo[1,5-a]pyridine (Scaffold B) target->pyrazolo 1,3-Diketones Condensation suzuki 2-Aryl-6-hydrazinyl Derivative target->suzuki Ar-B(OH)2 Pd(PPh3)4 (Protect Hydrazine First)

Figure 1: Synthetic workflow from precursor to fused heterocyclic systems.

Safety & Handling Protocols

Hydrazine Hazards
  • Toxicity: Hydrazine hydrate is a known carcinogen and highly toxic by inhalation and skin absorption.

  • Control: All reactions must be performed in a fume hood. Double-gloving (Nitrile over Laminate) is recommended.

  • Neutralization: Quench excess hydrazine waste with dilute hypochlorite (bleach) solution carefully before disposal.

Pyridine Derivatives[4][7][8]
  • Irritation: Halogenated pyridines are skin and eye irritants.

  • First Aid: In case of contact, wash immediately with soap and water. Do not use ethanol on skin as it may increase absorption.

References

  • Zoppellaro, G. et al. (2004).[3] "Synthesis and crystallization of 2-bromo-6-hydrazinylpyridine." Acta Crystallographica Section E.

  • ChemicalBook. (2025). "Synthesis of 2-bromo-4-methoxypyridine and derivatives."

  • PubChem. (2025).[4][5][6] "Compound Summary: 2-Bromo-6-hydrazinyl-4-methoxypyridine (CAS 2011001-19-5)."

  • MDPI. (2025). "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis and Reactivity." Molecules.

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to Hydrazine-Substituted Pyridines in Drug Discovery

Foreword In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of heterocyclic chemistry, its presence gracing a multitude of FDA-approved drugs.[1] When functionalized with a hydrazine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of heterocyclic chemistry, its presence gracing a multitude of FDA-approved drugs.[1] When functionalized with a hydrazine moiety, this scaffold unlocks a remarkable breadth of biological activities, positioning it as a privileged structure in the development of novel therapeutics. This guide offers a comprehensive exploration of hydrazine-substituted pyridine scaffolds for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the mechanistic underpinnings of their biological effects, and provide practical, field-proven protocols to empower your research endeavors.

I. The Synthetic Toolkit: Accessing the Hydrazine-Substituted Pyridine Core

The strategic introduction of a hydrazine or hydrazide group onto the pyridine ring is a critical first step in harnessing the therapeutic potential of this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

Nucleophilic Aromatic Substitution: A Direct Approach

A common and direct method for the synthesis of 2-hydrazinopyridine derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable pyridine precursor.

Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine [2]

  • Reactants: 2-Chloropyridine, Hydrazine Hydrate

  • Procedure:

    • To a solution of 2-chloropyridine (1 eq.) add hydrazine hydrate (10 vol.).

    • Stir the reaction mixture at 100 °C for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and methanol (8:2).

    • Upon complete consumption of the starting material, dilute the reaction mixture with water.

    • Extract the product with ethyl acetate (5 x 500 mL for a 20g scale reaction).

    • Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 2-hydrazinopyridine.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards nucleophilic attack by the highly nucleophilic hydrazine. The use of a large excess of hydrazine hydrate serves as both the nucleophile and the solvent, driving the reaction to completion.

A patented process highlights the use of N,N-dimethylpropanolamine as a solvent which can also act as an acid-binding agent, promoting the reaction towards the product.[3]

DOT Diagram: Synthesis of 2-Hydrazinopyridine

G 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine Hydrate, 100°C Hydrazine Hydrate Hydrazine Hydrate

Caption: Nucleophilic substitution for 2-hydrazinopyridine synthesis.

Palladium-Catalyzed Cross-Coupling: A Versatile Alternative

Palladium-catalyzed amination reactions offer a powerful and versatile method for the formation of C-N bonds, including the synthesis of pyridylhydrazines. This approach is particularly useful for more complex or sensitive substrates.

Conceptual Workflow: Palladium-Catalyzed Synthesis of Protected Pyridylhydrazines [4]

  • Core Principle: This method involves the palladium-catalyzed coupling of a halopyridine (e.g., 2-chloropyridine) with a protected hydrazine derivative, such as a hydrazide. The reaction typically employs a palladium catalyst and a suitable ligand.

  • Key Advantage: The use of a protected hydrazine allows for selective reaction at one of the nitrogen atoms. The protecting group can be subsequently removed under mild conditions. This methodology has been successfully applied to synthesize a variety of[3][5][6]triazolo[4,3-a]pyridines.[4]

DOT Diagram: Palladium-Catalyzed C-N Coupling

G Halopyridine Halopyridine Pyridylhydrazine Derivative Pyridylhydrazine Derivative Halopyridine->Pyridylhydrazine Derivative Protected Hydrazine Protected Hydrazine Protected Hydrazine->Pyridylhydrazine Derivative Palladium Catalyst Palladium Catalyst Palladium Catalyst->Pyridylhydrazine Derivative Ligand, Base

Caption: Palladium-catalyzed synthesis of pyridylhydrazine derivatives.

II. From Scaffold to Drug Candidate: The Versatile Hydrazone Moiety

Hydrazine-substituted pyridines are often not the final bioactive compounds but serve as crucial intermediates for the synthesis of hydrazone derivatives. The condensation of the hydrazine moiety with various aldehydes and ketones introduces significant molecular diversity and is a key strategy for modulating biological activity.[7][8]

Synthesis of Pyridine-Based Hydrazones

The formation of the hydrazone linkage is typically a straightforward condensation reaction.

Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones [9]

  • Reactants: Isoniazid (isonicotinic acid hydrazide), Aldehyde or Ketone derivative.

  • Procedure:

    • Dissolve isoniazid (1 eq.) in a suitable solvent, such as ethanol.

    • Add the corresponding aldehyde or ketone (1 eq.) to the solution.

    • A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

    • Reflux the reaction mixture for a specified time, monitoring completion by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the isoniazid. Subsequent dehydration yields the stable hydrazone.

III. Biological Activities: A Spectrum of Therapeutic Potential

Hydrazine-substituted pyridine scaffolds and their hydrazone derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Antitubercular Activity

The pyridine-hydrazide motif is famously embodied in isoniazid, a first-line drug for the treatment of tuberculosis.[9][10] The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6]

The structural framework of isoniazid has inspired the synthesis of numerous derivatives with potent antimicrobial activity against a range of pathogens.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Lipophilicity: Increasing the lipophilicity of pyridine-hydrazide derivatives can enhance their ability to penetrate the lipid-rich cell wall of bacteria, often leading to improved antimicrobial activity.[6]

  • Substituents on the Hydrazone Moiety: The nature of the aldehyde or ketone used to form the hydrazone significantly influences the antimicrobial spectrum and potency. Aromatic and heterocyclic aldehydes have been shown to yield compounds with potent activity.[11]

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can modulate the electronic properties and overall conformation of the molecule, impacting its interaction with biological targets.

Table 1: Antimicrobial Activity of Selected Pyridine-Hydrazone Derivatives

Compound ClassTarget Organism(s)Key Structural FeaturesReference
Pyridine-4-carbohydrazide derivativesCandida albicansVaried substituents on the hydrazone moiety.[12]
Isonicotinohydrazide derivativesMycobacterium tuberculosisAcylation with benzoyl chloride derivatives.[6]
Thiazole-based pyridine hydrazidesGram-positive and Gram-negative bacteriaLinkage of pyridine and thiazole moieties.[5]
Pyrazoline derivatives from hydrazonesS. aureus, P. aeruginosa, B. subtilisCyclization of hydrazones to pyrazolines.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [13]

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Test compound, appropriate solvent (e.g., DMSO), sterile 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), microbial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing CAMHB.

    • Add a standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound with no visible microbial growth.

Anticancer Activity

Hydrazine-substituted pyridine scaffolds have emerged as promising templates for the design of novel anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[14][15]

Mechanisms of Anticancer Action:

  • Enzyme Inhibition:

    • Kinase Inhibition: Some pyridine-urea derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors.[15]

    • Carbonic Anhydrase Inhibition: Pyridine thiazolidinones have demonstrated inhibitory activity against human carbonic anhydrase IX, an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[16]

    • Lysyl Oxidase Inhibition: Aryl hydrazines can act as irreversible inhibitors of lysyl oxidase, an enzyme implicated in cancer metastasis.[17]

  • Induction of Apoptosis: Certain hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, some quinoline hydrazides can induce G1 cell cycle arrest and upregulate the p27kip1 protein, a cell cycle regulator.[14]

  • Tubulin Polymerization Inhibition: Some pyridine derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[16]

DOT Diagram: Anticancer Mechanisms of Hydrazine-Substituted Pyridines

G cluster_0 Enzyme Inhibition cluster_1 Cellular Effects VEGFR-2 VEGFR-2 Carbonic Anhydrase IX Carbonic Anhydrase IX Lysyl Oxidase Lysyl Oxidase Apoptosis Induction Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Hydrazine-Substituted Pyridine Scaffold Hydrazine-Substituted Pyridine Scaffold Hydrazine-Substituted Pyridine Scaffold->VEGFR-2 Inhibits Hydrazine-Substituted Pyridine Scaffold->Carbonic Anhydrase IX Inhibits Hydrazine-Substituted Pyridine Scaffold->Lysyl Oxidase Inhibits Hydrazine-Substituted Pyridine Scaffold->Apoptosis Induction Induces Hydrazine-Substituted Pyridine Scaffold->Cell Cycle Arrest Induces Hydrazine-Substituted Pyridine Scaffold->Tubulin Polymerization Inhibition Inhibits

Caption: Diverse anticancer mechanisms of pyridine-hydrazine scaffolds.

Table 2: Anticancer Activity of Selected Hydrazine-Substituted Pyridine Derivatives

Compound ClassCancer Cell Line(s)Proposed Mechanism of ActionReference
Quinoline HydrazidesNeuroblastoma (SH-SY5Y, Kelly), Breast Adenocarcinoma (MDA-MB-231, MCF-7)G1 cell cycle arrest, upregulation of p27kip1.[14]
Pyridine-UreasBreast Cancer (MCF-7)Inhibition of VEGFR-2 phosphorylation.[15]
Pyridine ThiazolidinonesBreast Cancer (MCF-7), Hepatocellular Carcinoma (HepG2)Inhibition of human carbonic anhydrase IX.[16]
Imidazole-based HydrazonesCervical Cancer (HeLa), Breast Cancer (MCF-7)Cytotoxic effects.[12]

IV. Conclusion and Future Perspectives

The hydrazine-substituted pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, coupled with the vast chemical space that can be explored through the formation of hydrazone derivatives, provides a fertile ground for the development of novel therapeutic agents. The demonstrated efficacy of these compounds against a range of microbial pathogens and cancer cell lines underscores their continued relevance.

Future research in this area will likely focus on:

  • Rational Design: Leveraging computational tools for the design of derivatives with enhanced potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the biological activities of these compounds to identify novel targets and overcome resistance.

  • Exploration of New Therapeutic Areas: Investigating the potential of hydrazine-substituted pyridines in other disease areas, such as neurodegenerative and inflammatory disorders.

The journey of the hydrazine-substituted pyridine scaffold from a simple heterocyclic core to a source of life-saving medicines is a compelling narrative that continues to unfold. The insights and protocols provided in this guide are intended to equip researchers with the knowledge and tools necessary to contribute to the next chapter of this exciting story.

V. References

  • Kamat, V., Venuprasad, K. D., Shadakshari, A. J., Bhat, R. S., D'souza, A., Chapi, S., Kumar, A., Kuthe, P. V., Sankaranarayanan, M., & Venugopala, K. N. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25355–25367. [Link]

  • 发明人. (2019). Synthesis process of 2-hydrazinopyridine derivative. CN106588758B.

  • Yüksek, H., Gürsoy-Kol, Ö., & Özdemir, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 366-374. [Link]

  • Siregar, A. Z., Usman, I., & Arrahman, A. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences, 15(3), 386-391. [Link]

  • Shepard, E. M., Dooley, D. M., & Mure, M. (2012). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of enzyme inhibition and medicinal chemistry, 27(3), 336–342. [Link]

  • O'Sullivan, S., O'Boyle, N. M., & Zisterer, D. M. (2018). Synthesis and Characterization of Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(6), 1435. [Link]

  • Ahmad, S., Ullah, F., Ayaz, M., Sadiq, A., & Wadood, A. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6794. [Link]

  • Taha, E. A., & El-Sayed, M. A. A. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 1(1), 1-10. [Link]

  • Ali, A. A., Mohamed, A. A., & El-Sayed, W. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

  • Başaran, E., Çakmak, R., Çınar, E., & Çevik, Ö. (2023). Synthesis, Characterization, and Anticancer Activity of Some New Heterocyclic Hydrazone Derivatives. Cumhuriyet Science Journal, 44(1), 1-10. [Link]

  • Kumar, A., & Kumar, R. (2021). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics, 10, 68. [Link]

  • Sharma, P. C., & Kumar, A. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

  • Wang, Y., et al. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[3][5][6]triazolo[4,3-a]pyridines. Organic Letters, 12(5), 1048-1051. [Link]

  • Smith, J. et al. (2025). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

Sources

Foundational

Structural Elucidation and Spectral Prediction of 2-Bromo-6-hydrazinyl-4-methoxypyridine

Executive Summary This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 2-Bromo-6-hydrazinyl-4-methoxypyridine . Due to the specialized nature of this polys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 2-Bromo-6-hydrazinyl-4-methoxypyridine . Due to the specialized nature of this polysubstituted heterocyclic intermediate, experimental reference spectra are often absent from public databases.[1]

This analysis synthesizes empirical data from substructural analogues—specifically 2-bromo-6-hydrazinopyridine and 4-methoxypyridine —using substituent chemical shift additivity rules (SCS). The guide details the electronic environment, predicted ¹H and ¹³C chemical shifts, and validation protocols required for structural confirmation in drug discovery workflows.

Molecular Architecture & Electronic Theory

The structural elucidation of 2-Bromo-6-hydrazinyl-4-methoxypyridine requires a deep understanding of the competing electronic effects on the pyridine core. The molecule possesses three distinct substituents that perturb the aromatic ring current and electron density distribution.

Electronic Effect Analysis
  • Pyridine Core: Naturally electron-deficient at positions 2, 4, and 6 due to the electronegative nitrogen.[1]

  • C2-Bromo (Br): Exerts a strong inductive withdrawing (-I) effect, deshielding the adjacent carbon (C2).[1] However, it also has a weak resonance donating (+R) effect.[1]

  • C4-Methoxy (OMe): A strong resonance donor (+R) . This is the dominant effect, significantly increasing electron density at the ortho positions (C3 and C5) and para position (C2/C6, though C6 is substituted).[1] This leads to significant shielding of protons H3 and H5.

  • C6-Hydrazine (NH-NH₂): A potent resonance donor (+R) via the nitrogen lone pair. This further enriches the electron density at C5 (ortho) and C3 (para), reinforcing the shielding effect of the methoxy group.

Visualization of Electronic Pathways

The following diagram illustrates the logical flow of structural elucidation and the competing electronic effects determining the chemical shifts.

ElectronicEffects Substituents Substituents Br 2-Bromo (-I Inductive) Substituents->Br OMe 4-Methoxy (++R Resonance) Substituents->OMe Hydrazine 6-Hydrazinyl (++R Resonance) Substituents->Hydrazine Ring Pyridine Core (Electron Deficient) Br->Ring Deshields C2 H3 H3 Proton (Shielded by OMe & NHNH2) OMe->H3 Ortho Shielding H5 H5 Proton (Highly Shielded) OMe->H5 Ortho Shielding Hydrazine->H3 Para Shielding Hydrazine->H5 Ortho Shielding Ring->H3 Ring->H5

Caption: Schematic representation of electronic substituent effects influencing the chemical shifts of H3 and H5 protons.

Predicted ¹H NMR Landscape

The proton NMR spectrum is characterized by two distinct aromatic signals (H3 and H5) and aliphatic signals from the methoxy and hydrazine groups. The prediction below uses 2-bromo-6-hydrazinopyridine as the baseline scaffold (Experimental: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 7.33, 6.83, 6.67 ppm) and applies the shielding increment of a 4-methoxy group.
Predicted Chemical Shifts (Solvent: DMSO-d₆)[1][3]
Proton AssignmentTypePredicted Shift (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

, ppm)
Multiplicity

-Coupling (Hz)
Mechanistic Rationale
H-5 Aromatic5.80 – 6.00 Doublet (d)

Most Shielded. Flanked by two strong donors (4-OMe and 6-Hydrazine).
H-3 Aromatic6.10 – 6.30 Doublet (d)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Shielded by 4-OMe, but less than H5 due to proximity to the electron-withdrawing 2-Br.
-NH- Hydrazine7.80 – 8.20 Broad SingletN/ASecondary amine proton. Highly solvent/pH dependent.
-NH₂ Hydrazine4.00 – 4.50 Broad SingletN/APrimary amine protons. Often broadened due to exchange.
-OCH₃ Methoxy3.80 – 3.90 Singlet (s)N/ACharacteristic methoxy resonance on an aromatic ring.
Analysis of Aromatic Region
  • Baseline Data: In the analogue 2-bromo-6-hydrazinopyridine, the protons appear at 6.83 ppm (H3) and 6.67 ppm (H5) [1].

  • Methoxy Impact: Adding a methoxy group at position 4 exerts a shielding effect of approximately -0.8 ppm on the ortho protons (H3 and H5).

  • Result: This pushes both aromatic signals significantly upfield, likely into the 5.8 – 6.3 ppm range, which is unusually low for pyridine protons but consistent with electron-rich polysubstituted systems.[1]

Predicted ¹³C NMR Landscape

The Carbon-13 spectrum will display 6 distinct signals. The ipso-carbons (C2, C4, C6) will be deshielded, while the protonated carbons (C3, C5) will be significantly shielded.[1]

Predicted Chemical Shifts[1][4]
Carbon AssignmentTypePredicted Shift (

, ppm)
Signal Characteristics
C-4 Quaternary166.0 – 168.0 Deshielded by direct attachment to Oxygen (Ipso).
C-6 Quaternary160.0 – 162.0 Deshielded by Hydrazine Nitrogen (Ipso).
C-2 Quaternary140.0 – 144.0 Deshielded by Nitrogen and Bromine, but less than C4/C6.
C-3 Methine (CH)98.0 – 102.0 Shielded. Ortho to OMe and Para to Hydrazine.
C-5 Methine (CH)92.0 – 96.0 Most Shielded. Ortho to both OMe and Hydrazine.
-OCH₃ Methyl55.0 – 56.0 Typical aromatic methoxy carbon.

Experimental Validation Protocols

To validate the structure of synthesized 2-Bromo-6-hydrazinyl-4-methoxypyridine, the following self-validating protocol is recommended. This ensures differentiation from potential regioisomers (e.g., hydrazine attacking the Br position).[1]

Sample Preparation[1][5][6]
  • Solvent: DMSO-d₆ is strictly recommended over CDCl₃.

    • Reason: Hydrazine protons (-NHNH₂) are exchangeable and often disappear or broaden into the baseline in Chloroform. DMSO stabilizes these protons via hydrogen bonding, allowing for integration.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

2D NMR Confirmation Workflow

A standard 1D spectrum is insufficient for unambiguous assignment of H3 vs H5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Methoxy (-OCH₃) signal at ~3.85 ppm.

    • Expectation: You should see NOE correlations to both aromatic protons (H3 and H5). This confirms the methoxy is at position 4 (between them).

    • Differentiation: If the methoxy were at position 6 (displacement of hydrazine), it would only show NOE to one proton.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling from the Hydrazine -NH- proton.

    • Expectation: The -NH- proton should show a 3-bond correlation (

      
      ) to C5  (the highly shielded carbon ~95 ppm) and C5 's proton should correlate back to C6.
      
Diagram: Validation Logic

ValidationProtocol Sample Synthesized Sample (DMSO-d6) H1_NMR 1H NMR Acquisition Sample->H1_NMR Check1 Check: Are there 2 aromatic singlets/doublets between 5.8 - 6.3 ppm? H1_NMR->Check1 NOESY Run 1D NOESY (Target -OCH3) Check1->NOESY Yes Result_Correct NOE to BOTH aromatics (Confirms 4-OMe position) NOESY->Result_Correct Result_Incorrect NOE to ONE aromatic (Regioisomer Alert) NOESY->Result_Incorrect

Caption: Decision tree for structural validation using NOESY experiments to confirm regiochemistry.

References

  • ChemicalBook. (2025). 2-Bromo-6-hydrazinylpyridine NMR Spectra and Synthesis Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Crystal structure and synthesis of 2-Bromo-6-hydrazinylpyridine. PMC/PubChem Data. Retrieved from [1]

  • BenchChem. (2025).[2] Spectroscopic Analysis of Pyridine Derivatives: 2-Bromo-4-methylpyridine. Retrieved from [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).

Sources

Exploratory

Technical Assessment: Thermal Characterization & Stability Profile of 2-Bromo-6-hydrazinyl-4-methoxypyridine

Executive Summary 2-Bromo-6-hydrazinyl-4-methoxypyridine (CAS: 2011001-19-5) is a specialized heterocyclic building block often employed in the synthesis of fused pyridine scaffolds (e.g., pyrazolopyridines) for kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-hydrazinyl-4-methoxypyridine (CAS: 2011001-19-5) is a specialized heterocyclic building block often employed in the synthesis of fused pyridine scaffolds (e.g., pyrazolopyridines) for kinase inhibitor development.[1][2] While valuable, the presence of the high-energy hydrazine moiety (


) introduces significant thermal stability risks that must be quantified prior to scale-up.[1]

This technical guide provides a rigorous framework for the thermal characterization of this compound. It synthesizes available data from structural analogs with a definitive experimental protocol for establishing its exact melting point (MP) and decomposition onset (


), ensuring safe handling in drug discovery workflows.[1]

Physicochemical Identity & Theoretical Profile[1][2]

Before thermal analysis, the compound's structural parameters must be understood to predict its behavior under heat stress.

PropertySpecificationNotes
Chemical Name 2-Bromo-6-hydrazinyl-4-methoxypyridineAlso: (6-bromo-4-methoxypyridin-2-yl)hydrazine
CAS Number 2011001-19-5
Molecular Formula

Molecular Weight 218.05 g/mol
Physical State Solid (Crystalline Needles)Based on analog 2-bromo-6-hydrazinylpyridine [1].[1][2][3][4]
Predicted MP 85°C – 110°C Inferred from 2-bromo-4-methoxypyridine (~86°C) and hydrazine H-bonding effects.[1]
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in non-polar solvents (Hexane).
Structural Stability Factors[1]
  • Electron Donation: The C4-methoxy group acts as an electron-donating group (EDG), increasing electron density on the pyridine ring.[1] This theoretically stabilizes the ring against nucleophilic attack but may increase the basicity and reactivity of the hydrazine tail.

  • Hydrazine Moiety: The C6-hydrazine group is the "weak link."[1] It is susceptible to oxidation (forming azo/azide species) and thermal decomposition (releasing

    
     and 
    
    
    
    ).[1]
  • Bromine Substituent: The C2-bromine atom is relatively stable thermally but serves as a reactive handle for cross-coupling (Suzuki/Buchwald), necessitating that thermal history be minimized to prevent premature debromination or scrambling.[1]

Thermal Stability & Decomposition Mechanisms[1][2][5][6][7]

Understanding how the molecule fails is as important as knowing when it fails.[1] Hydrazinopyridines generally exhibit a two-stage thermal event profile:

  • Melting (Endothermic): Phase transition from solid to liquid.[1]

  • Decomposition (Exothermic): Irreversible breakdown of the hydrazine group.[1]

Mechanism of Failure

The primary decomposition pathway involves the homolytic cleavage of the N-N bond or elimination of ammonia, often leading to radical species that induce polymerization or violent gas evolution.

DecompositionPathway cluster_legend Thermodynamic State Compound 2-Bromo-6-hydrazinyl- 4-methoxypyridine Heating Thermal Stress (>120°C) Compound->Heating Radical Hydrazyl Radical Intermediate Heating->Radical Homolysis Gas Gas Evolution (N2, NH3) Radical->Gas Elimination Residue Polymeric Tars / De-hydrazinated Pyridine Radical->Residue Condensation

Figure 1: Proposed thermal decomposition pathway for hydrazinopyridines.[1][5] The hydrazine group acts as the initiation point for degradation.

Experimental Determination Protocols

Since specific literature values for this exact CAS are sparse, you must generate empirical data to validate safety. Do not rely on generic pyridine melting points.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Decomposition Onset (

).[1]
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Sample Prep: 2–5 mg of dried sample.

  • Crucible: Gold-plated high-pressure sealed pans (essential to contain volatile amines/hydrazine).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C.

    • Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm: Sharp peak = Melting Point (Likely ~90-110°C).[1][2]

    • Exotherm: Broad peak = Decomposition.[1][2] Critical Safety Limit: If the exotherm onset is <50°C above the melt, the compound is "metastable" and requires cold storage.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Distinguish between desolvation, melting, and degradation.

  • Method: Ramp 10°C/min from 30°C to 400°C.[1][2]

  • Success Criteria:

    • < 1% weight loss below 100°C (confirms dry sample).[1]

    • Sharp weight loss onset correlates with the DSC exotherm (decomposition).[1]

Protocol C: Accelerated Rate Calorimetry (ARC) (Optional but Recommended)

For scale-up (>100g), ARC is required to detect "thermal runaway" potential.[1] Hydrazines are notorious for autocatalytic decomposition where the heat generated accelerates the reaction.

ThermalWorkflow Start Sample Isolation (Dry <40°C) DSC Screening DSC (5°C/min, Sealed Pan) Start->DSC Decision Exotherm Detected? DSC->Decision Safe Standard Storage (<25°C) Decision->Safe No (<200°C) TGA TGA Analysis (Confirm Volatiles) Decision->TGA Yes Risk High Risk (Unstable) TGA->Risk Mass Loss >5% ARC ARC / HPDSC (Scale-up Safety) TGA->ARC Scale-up Needed ARC->Risk

Figure 2: Thermal safety screening workflow for hydrazine intermediates.

Handling, Storage, and Safety[9]

Based on the functional group profile and analog behavior (e.g., 2-bromo-6-hydrazinylpyridine), the following strict protocols apply:

Storage Conditions
  • Temperature: Store at -20°C or 2-8°C for long-term stability.

  • Atmosphere: Store under Argon or Nitrogen.[1] Hydrazines oxidize in air to form potentially explosive azides or diazenes.[1]

  • Container: Amber glass vials (light sensitive) with Teflon-lined caps.

Synthesis Safety
  • Reaction Temperature: Do not exceed 115°C (refluxing ethanol/butanol is generally safe, but higher boiling solvents like DMF/DMSO pose runaway risks) [1].[1]

  • Quenching: Residual hydrazine must be quenched with bleach (sodium hypochlorite) or acetone (forming a stable hydrazone) before disposal.[1]

Toxicology Warning

Hydrazinopyridines are potent skin sensitizers and potential carcinogens.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

References

  • Synthesis of 2-hydrazinopyridine deriv

    • Source: ChemicalBook & Patent Literature (CN106588758B).[1]

    • Context: Describes reflux of 2,6-dibromopyridine with hydrazine hydrate at 115°C, establishing a lower bound for thermal stability.
    • Link:[1][2]

  • Thermal Decomposition of Hydrazines

    • Source: Zhang, L. et al. "Thermal Decomposition of Hydrazines from Reactive Dynamics." J. Phys.[1] Chem. A, 2009.[1][5]

    • Context: Mechanisms of N-N cleavage and ammonia elimination.[1]

    • Link:[1]

  • General Properties of 2-Bromo-4-methoxypyridine (Core Scaffold)

    • Source: PubChem CID 4738484.
    • Context: Provides baseline physical properties for the pyridine core (MP ~86°C).[1]

    • Link:[1]

  • Crystallographic Data of Analogs

    • Source:IUCrData, 2023.[1] "2-Bromo-6-hydrazinylpyridine".[1][3]

    • Context: Confirms crystalline nature (needles) and H-bonding network stability.[1][2]

    • Link:[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution with Hydrazine Hydrate on Pyridines

This Application Note is designed for research chemists and process development scientists. It details the standardized protocol for synthesizing hydrazinopyridines via nucleophilic aromatic substitution ( ), emphasizing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the standardized protocol for synthesizing hydrazinopyridines via nucleophilic aromatic substitution (


), emphasizing mechanistic understanding, safety compliance, and process optimization.

Abstract & Scope

Hydrazinopyridines are critical intermediates in the synthesis of fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines) and bioactive scaffolds (e.g., Isoniazid analogs). This guide provides a robust methodology for the


 reaction of halopyridines with hydrazine hydrate. Unlike standard benzene derivatives, pyridines exhibit unique regioselectivity and reactivity profiles due to the electron-deficient nature of the nitrogen heterocycle. This protocol addresses substrate activation, leaving group effects, and the safe handling of hydrazine waste.

Mechanistic Principles

The Pyridine Advantage in

Nucleophilic aromatic substitution requires an electron-deficient ring to stabilize the anionic intermediate (Meisenheimer complex). In pyridines, the ring nitrogen acts as an intrinsic electron-withdrawing group (EWG).

  • Regioselectivity: Substitution is highly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1] Attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, significantly lowering the activation energy [1].

  • Leaving Group Effect: Unlike

    
     or 
    
    
    
    reactions, the rate-determining step in
    
    
    is the nucleophilic addition, not the bond breaking. Therefore, highly electronegative leaving groups (F > Cl ≈ Br > I) accelerate the reaction by inductively stabilizing the transition state [2].
Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism for 2-chloropyridine.

SNAr_Mechanism Substrate 2-Chloropyridine (Substrate) TS_Complex Meisenheimer Complex (Anionic Intermediate) Substrate->TS_Complex Nucleophilic Attack (Rate Determining) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TS_Complex Product 2-Hydrazinopyridine (Product) TS_Complex->Product Elimination of Cl⁻ (Fast) Byproduct HCl (Neutralized) TS_Complex->Byproduct

Figure 1: Mechanism of


 reaction showing the rate-determining formation of the Meisenheimer complex.

Safety & Handling (Critical)

Hydrazine hydrate is a potent reducing agent, a severe skin corrosive, and a suspected human carcinogen. It is unstable in the presence of metal oxides (e.g., rust), which can trigger catalytic decomposition.

Hazard ClassPrecautionary Measure
Toxicity Handle strictly in a fume hood. Double-glove (Nitrile/Neoprene).
Explosion Do not distill to dryness. Avoid contact with transition metals (Fe, Cu).
Waste Neutralization Required: Dilute waste to <5% concentration, then treat slowly with dilute hypochlorite (bleach) in an ice bath. Reaction is exothermic and evolves

gas [3].

Experimental Protocols

Standard Protocol: Unactivated Pyridines

Target: 2-Chloropyridine


 2-Hydrazinopyridine
Applicability:[2] Simple halopyridines without additional electron-withdrawing groups.

Reagents:

  • 2-Chloropyridine (1.0 equiv)[3][4]

  • Hydrazine Hydrate (80% or 64% aq., 5.0 – 10.0 equiv)

  • Solvent: Ethanol or n-Butanol (optional; neat reaction is common)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge 2-chloropyridine (e.g., 11.3 g, 100 mmol). Add hydrazine hydrate (30 mL, ~600 mmol) slowly at room temperature.

    • Note: Excess hydrazine acts as both solvent and base to trap HCl.

  • Reaction: Heat the mixture to reflux (100–115°C) for 12–24 hours.

    • Monitoring: Check TLC (EtOAc/MeOH 8:2). Unactivated chlorides react slowly; conversion may require overnight heating [4].

  • Workup (Extraction Method):

    • Cool to room temperature.[3]

    • Dilute with water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Note: Hydrazine hydrate prefers the aqueous layer, but some will extract.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[4]
      
    • Crystallization: If the product is solid, recrystallize from Ethanol/Ether. If oil, high-vacuum drying is usually sufficient to remove trace hydrazine.

High-Performance Protocol: Activated/Fluorinated Pyridines

Target: 2-Fluoro-3-nitropyridine


 2-Hydrazino-3-nitropyridine
Applicability: Substrates with EWGs (

,

,

) or Fluorine leaving groups.

Procedure Variations:

  • Temperature: Perform at 0°C to Room Temperature . Heating activated substrates with hydrazine can cause uncontrolled exotherms or reduction of the nitro group [5].

  • Stoichiometry: Reduce hydrazine loading to 2.0–3.0 equiv.

  • Solvent: Ethanol or Isopropanol is recommended to moderate the reaction rate.

Process Workflow & Optimization

The following flowchart outlines the decision-making process for purification, a common bottleneck in hydrazine chemistry.

Workflow Start Reaction Mixture (Pyridine + Excess Hydrazine) CheckState Is Product Solid or Oil? Start->CheckState SolidPath Cool to 0°C Precipitate Product CheckState->SolidPath Solid OilPath Dilute with Brine CheckState->OilPath Oil/Soluble Filter Filtration SolidPath->Filter Wash Wash with Cold Water/EtOH (Removes Hydrazine) Filter->Wash Extract Extract into DCM/EtOAc OilPath->Extract Evap Concentrate Extract->Evap Azeotrope Azeotrope with Toluene (Removes trace Hydrazine) Evap->Azeotrope

Figure 2: Downstream processing workflow emphasizing removal of hydrazine excess.

Optimization Data: Leaving Group & Position

The table below summarizes relative reaction rates, guiding substrate selection.

SubstrateLeaving GroupPositionRelative Rate (

)
Conditions
2-Fluoropyridine -FOrthoFastest 60°C, 2h
2-Chloropyridine -ClOrthoFast100°C, 12-24h
4-Chloropyridine -ClParaModerate100°C, 24h
3-Chloropyridine -ClMetaNo Reaction Requires Pd-Catalysis
2-Chloro-3-nitropyridine -ClOrtho (Activated)Instant0°C, <1h

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Substrate unactivated (e.g., 3-substituent).Switch to 2-Fluoropyridine or increase T to 120°C (sealed tube).
Product is Oil/Sticky Residual Hydrazine or solvent.Co-evaporate with Toluene or Ethanol to azeotrope off hydrazine.
Nitro Group Reduction Hydrazine acting as reducing agent.[5]Lower temperature to 0°C; Reduce equivalents of hydrazine; Avoid Pd contaminants.
Bis-substitution Hydrazine reacting twice (linker formation).Use large excess of hydrazine (10 equiv) to favor mono-substitution.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.
  • Kiselyov, A.; Strekowski, L. "A highly regioselective reaction of N-fluoropyridinium salts with stabilized sulfur, oxygen, and nitrogen nucleophiles."[6] J. Org. Chem.1993 , 58, 4476–4478. Link

  • BenchChem Safety Guide. "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate."[7] BenchChem Application Notes, 2025 . Link

  • ChemicalBook Protocols. "General procedure for the synthesis of 2-hydrazinopyridine." ChemicalBook Synthesis Database. Link

  • Li, F.; Frett, B.; Li, H. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett2014 , 25, 1403–1408.[5] Link

Sources

Application

Application Note: Methoxypyridine Hydrazine Intermediates in Kinase Inhibitor Research

Part 1: Core Directive & Executive Summary This technical guide details the strategic application of methoxypyridine hydrazine intermediates (specifically 2-hydrazino-4-methoxypyridine and its isomers) in the synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This technical guide details the strategic application of methoxypyridine hydrazine intermediates (specifically 2-hydrazino-4-methoxypyridine and its isomers) in the synthesis and optimization of ATP-competitive kinase inhibitors.

In modern drug discovery, the pyrazolopyridine and triazolopyridine scaffolds have emerged as privileged structures for targeting the hinge region of protein kinases (e.g., VEGFR, PIM-1, EGFR). Methoxypyridine hydrazines serve as the critical "linchpin" intermediates that enable the rapid assembly of these fused heterocyclic cores. This guide provides the rationale, synthetic protocols, and biological validation methods required to utilize these intermediates effectively.

Part 2: Scientific Integrity & Logic

The Pharmacophore Rationale: Why Methoxypyridine?

The selection of a methoxypyridine hydrazine intermediate is not arbitrary; it is driven by specific Structure-Activity Relationship (SAR) requirements within the kinase ATP-binding pocket.

  • Hinge Binding: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Electronic Modulation: The methoxy group (-OCH₃) at the C4 or C6 position functions as an electron-donating group (EDG). This increases the electron density on the pyridine ring, modulating the basicity of the ring nitrogen (pKa tuning) and enhancing the nucleophilicity of the hydrazine tail during synthesis.

  • Solubility & Metabolism: Unlike lipophilic phenyl rings, the methoxypyridine moiety improves aqueous solubility. Furthermore, the methoxy group can be metabolically stable or serve as a prodrug handle (demethylation to pyridone).

Synthetic Pathway & Causality

The synthesis of kinase inhibitors using these intermediates typically follows a "Displace-Cyclize-Functionalize" logic.

  • Displacement: A 2-halo-4-methoxypyridine reacts with hydrazine hydrate. The electron-deficient nature of the pyridine ring (activated by the halogen) facilitates Nucleophilic Aromatic Substitution (

    
    ).
    
  • Cyclization: The resulting hydrazine reacts with 1,3-dielectrophiles (e.g., ethoxymethylenemalononitrile) to close the second ring, forming a pyrazolo[3,4-b]pyridine .

  • Functionalization: The methoxy group acts as a placeholder that can be retained for H-bonding or hydrolyzed to a pyridone for donor-acceptor motifs.

Visualization of the Synthetic Logic

SyntheticPathway Start 2-Chloro-4-methoxypyridine Inter 2-Hydrazino-4-methoxypyridine (Key Intermediate) Start->Inter Hydrazine hydrate EtOH, Reflux Product 3-Amino-4-methoxy-1H- pyrazolo[3,4-b]pyridine Inter->Product Cyclization (Reagent A) Reagent Ethoxymethylenemalononitrile Reagent->Inter Target Kinase Inhibitor (ATP Hinge Binder) Product->Target SAR Optimization

Caption: Figure 1. Strategic synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors via the methoxypyridine hydrazine intermediate.

Part 3: Protocols & Experimental Methodologies

Protocol A: Synthesis of 2-Hydrazino-4-Methoxypyridine

This protocol establishes the core intermediate with high purity, essential for preventing side reactions in the subsequent cyclization step.

Materials:

  • 2-Chloro-4-methoxypyridine (CAS: 17228-64-7)

  • Hydrazine monohydrate (64-65% N2H4)

  • Ethanol (Absolute)[1][2][3]

  • Dichloromethane (DCM) & Brine

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-methoxypyridine (10.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydrazine monohydrate (50.0 mmol, 5 equiv) dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of dimer impurities (bis-pyridyl hydrazine).

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, and a lower, polar spot (product) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Resuspend the residue in DCM (50 mL) and wash with saturated brine (2 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from cold diethyl ether or ethanol/hexane if necessary.

    • Expected Yield: 85-92%

    • Characterization: ESI-MS [M+H]+ = 140.1.

Protocol B: Cyclization to Pyrazolo[3,4-b]pyridine Core

This step converts the hydrazine intermediate into the bioactive kinase scaffold.

Step-by-Step Procedure:

  • Condensation: Dissolve 2-hydrazino-4-methoxypyridine (5.0 mmol) and ethoxymethylenemalononitrile (5.0 mmol) in ethanol (15 mL).

  • Reflux: Heat to reflux for 3–5 hours. The reaction typically precipitates the product as a solid during reflux.

  • Isolation: Cool to 0°C. Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Result: This yields 3-amino-4-methoxy-1H-pyrazolo[3,4-b]pyridine , a versatile scaffold where the C3-amino group can be further derivatized (e.g., urea formation) to access the "solvent front" pocket of the kinase.

Part 4: Data Presentation & Biological Validation

Kinase Inhibition Profile (Representative Data)

The following table summarizes the impact of the methoxy-substitution on the potency of a representative Pyrazolo[3,4-b]pyridine inhibitor against VEGFR2 (KDR).

Compound IDR-Group (C4 Position)IC50 (VEGFR2) [nM]Solubility (pH 7.4)
Cmpd-1 -H (Unsubstituted)125Low (< 5 µM)
Cmpd-2 -CH3 (Methyl)85Low (< 10 µM)
Cmpd-3 -OCH3 (Methoxy) 12 High (> 50 µM)
Cmpd-4 -Cl (Chloro)210Very Low

Analysis: The methoxy group (Cmpd-3) provides a 10-fold increase in potency compared to the unsubstituted analog. This is attributed to the electronic donation strengthening the hinge hydrogen bond and the oxygen atom potentially interacting with a conserved water molecule in the pocket.

Visualization of Kinase Binding Mode

BindingMode Hinge Kinase Hinge Region (Glu-NH / Cys-CO) PyridineN Pyridine N (H-Bond Acceptor) Hinge->PyridineN H-Bond Pocket Hydrophobic Pocket HydrazineLink Pyrazolo Core (Scaffold) Pocket->HydrazineLink Van der Waals Solvent Solvent Front Methoxy 4-Methoxy Group (Solubility/Electronic) Solvent->Methoxy Exposure

Caption: Figure 2. Schematic interaction of the methoxypyridine-derived scaffold within the ATP-binding pocket.

References

  • Synthesis of Pyrazolopyridine Kinase Inhibitors

    • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[1][2]

    • Source: Scientific Research Publishing (2014).
    • URL:[Link]

  • Hydrazine Intermediates in Drug Discovery

    • Title: Hydrazines as versatile chemical biology probes and drug-discovery tools.[4][5]

    • Source: bioRxiv (2020).
    • URL:[Link]

  • Methoxypyridine Functionalization

    • Title: Direct Methoxypyridine Functionalization Approach to Lycopodium Alkaloids (Highlighting methoxypyridine reactivity).
    • Source: N
    • URL:[Link]

  • General Hydrazine Synthesis Protocols

    • Title: Synthesis of Hydrazines (Hydrazides)
    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of hydrazine groups during pyridine synthesis

Topic: Preventing Unwanted Oxidation of Hydrazine Groups Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Chemical Synthesis Core Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Unwanted Oxidation of Hydrazine Groups Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Chemical Synthesis Core

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into a common but critical challenge encountered during pyridine synthesis: the unwanted oxidation of hydrazine and its derivatives. Hydrazines are potent nucleophiles and valuable precursors for nitrogen-containing heterocycles, but their inherent reducing properties make them highly susceptible to oxidation, leading to yield loss, complex side-product formation, and reaction failure.

This document is structured as a series of questions and answers to directly address the issues you may be facing at the bench. We will explore the root causes of hydrazine oxidation and provide actionable strategies—from reaction setup to chemical modification—to ensure the integrity of your synthesis.

Part 1: Understanding the Problem - The "Why"
Q1: My reaction mixture containing a hydrazine precursor turned dark brown/black shortly after setup. What is happening?

This is a classic visual indicator of uncontrolled oxidation. Hydrazine and its derivatives are powerful reducing agents, meaning they readily donate electrons.[1] When exposed to an oxidant, they can initiate a cascade of reactions.

  • The Culprit - Molecular Oxygen: The most common oxidant is atmospheric oxygen. In the presence of trace metal impurities (often leached from spatulas or glassware), oxygen can catalyze the oxidation of hydrazines. This process often involves the formation of highly reactive and colored radical intermediates and diazene (HN=NH) species, which are unstable and decompose, leading to the formation of complex, often polymeric, dark-colored tars.[2]

  • Reaction Conditions: This degradation is often accelerated in basic solutions and at elevated temperatures.[3]

Q2: Besides the color change, what other byproducts should I look for to confirm oxidation?

If the oxidation is not catastrophic, you may not see dramatic tarring but will still suffer from reduced yield. The primary "clean" oxidation product of hydrazine itself is dinitrogen gas (N₂) and water.[1] However, in the context of organic synthesis with substituted hydrazines, the byproduct profile is more complex. You may observe:

  • Loss of Starting Material: Your primary analytical evidence will be the rapid disappearance of the hydrazine starting material on TLC, not accompanied by a corresponding increase in the desired product.

  • De-aminated Products: The N-N bond can be cleaved, leading to the formation of the corresponding amine (Ar-NH₂) from an arylhydrazine (Ar-NHNH₂).

  • Symmetrical Coupling: You might see products of oxidative coupling, such as Ar-Ar, formed from radical intermediates.

  • Baseline Streaking on TLC: The formation of polar, intractable byproducts often manifests as a dark streak from the baseline on your TLC plate that fails to resolve into discrete spots.

Part 2: Prophylactic Strategies - Preventing Oxidation Before It Starts
Q3: What is the single most important step I can take to prevent this oxidation?

Rigorous exclusion of air is paramount. You must treat your reaction as air-sensitive. This involves the use of inert atmosphere techniques to create a protective environment devoid of oxygen.[4]

  • Inert Gas Choice: Nitrogen (N₂) is suitable for most applications. For reactions particularly sensitive to trace oxygen or involving lithium reagents, Argon (Ar) is preferred due to its higher density, which provides a better "blanket" over the reaction mixture.

  • Solvent Degassing: Solvents are a major source of dissolved oxygen. They must be thoroughly degassed before use. Common methods include:

    • Freeze-Pump-Thaw: The most effective method for removing dissolved gases.

    • Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes. This is simpler but less effective than Freeze-Pump-Thaw.

  • Glassware Preparation: All glassware should be oven-dried (e.g., at 125°C overnight) and cooled under a stream of inert gas to remove adsorbed moisture and air.[5]

Workflow: Setting Up an Oxygen-Free Reaction

Below is a diagram illustrating the essential steps for establishing an inert atmosphere for your synthesis.

A 1. Assemble Dry Glassware B 2. Purge with Inert Gas A->B Connect to Schlenk Line C 3. Add Degassed Solvents & Reagents B->C Use gas-tight syringes or cannula transfer D 4. Maintain Positive Pressure C->D Keep under inert gas flow E Vent to Bubbler D->E Ensures no air ingress

Caption: Workflow for setting up an oxygen-free reaction.

See for a detailed, step-by-step guide to this procedure.

Part 3: Protecting Group Strategies - Chemical Intervention
Q4: My synthesis involves harsh reagents or conditions where an inert atmosphere alone is insufficient. How can I make the hydrazine group itself less reactive?

This is the perfect scenario for using a chemical "protecting group." The strategy is to temporarily mask the reactive N-H groups of the hydrazine as a less easily oxidized functional group (like a carbamate). You perform the pyridine synthesis and then, in a final step, remove the protecting group to reveal the desired hydrazine functionality.[6]

The key principle here is orthogonality : choosing a protecting group that can be removed under conditions that do not affect other functional groups in your molecule.[6] For hydrazines, the two most common and effective orthogonal protecting groups are Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).

Q5: Which protecting group should I choose: Boc or Cbz?

The choice depends entirely on the stability of your overall molecule.

  • Use Boc if your molecule is sensitive to hydrogenation but stable to acid.

  • Use Cbz if your molecule is sensitive to acid but stable to hydrogenation.

The diagram below illustrates this decision-making process.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Start Is my molecule stable to strong acid (e.g., TFA)? Node_Yes1 Is it stable to hydrogenolysis (H₂, Pd/C)? Start->Node_Yes1 No Node_No1 Is it stable to hydrogenolysis (H₂, Pd/C)? Start->Node_No1 Yes Result_Cbz Use Cbz Group (Hydrogenolysis-Labile) Node_Yes1->Result_Cbz Yes Result_Reassess Re-evaluate synthetic route. Consider alternative N-source or protecting groups. Node_Yes1->Result_Reassess No Result_Boc Use Boc Group (Acid-Labile) Node_No1->Result_Boc No Node_No1->Result_Reassess Yes

Caption: Decision tree for selecting a hydrazine protecting group.

Table 1: Comparison of Boc and Cbz Protecting Groups for Hydrazines
FeatureBoc (tert-butoxycarbonyl) Cbz (benzyloxycarbonyl)
Structure


Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Often neat (solvent-free) or with a base like NaHCO₃.[7][8]Requires a base (e.g., NaHCO₃, Et₃N) in a solvent like THF/water.[8]
Stability Stable to base, nucleophiles, and catalytic hydrogenolysis.[6]Stable to acidic and most basic conditions.[6]
Cleavage Condition Strong Acid: Trifluoroacetic acid (TFA) or HCl in dioxane.[6]Catalytic Hydrogenolysis: H₂ gas with a Palladium catalyst (Pd/C).[8]
Orthogonal To Cbz, FmocBoc, Fmoc
Key Advantage Deprotection avoids using heavy metals and is typically very clean.Very robust group, stable to a wide range of synthetic transformations.
Potential Issue The strong acid required for deprotection can damage other acid-sensitive groups.Cannot be used if the molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups).

See for a general workflow for a protection/deprotection sequence.

Part 4: Troubleshooting Guide
Q6: I ran my reaction under nitrogen, but it still turned dark. What could have gone wrong?

This is a common frustration. Here are the likely culprits:

  • Insufficient Degassing: Simply flushing the headspace of your flask with nitrogen is not enough. Oxygen dissolved in your solvents is a major contributor. Ensure you have used one of the rigorous degassing methods described in Q3.

  • Reagent Purity: Low-quality reagents can contain metallic impurities that catalyze oxidation. Use reagents from a trusted supplier. Hydrazine itself can degrade upon storage; it's best to use a freshly opened bottle or re-distill if its purity is suspect.[5]

  • Small Leaks: Even a tiny leak in your apparatus (e.g., a poorly greased joint, a punctured septum) can allow oxygen to seep in over the course of a long reaction. Always ensure your system is well-sealed and maintain a slight positive pressure, which you can monitor with an oil bubbler.[5]

Table 2: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Action(s)
Reaction turns dark yellow/brown immediately upon adding hydrazine.1. Severe oxygen contamination.2. Highly active metal catalyst impurity.1. Stop the reaction. Re-prep using fully degassed solvents and oven-dried glassware under a strict inert atmosphere (Protocol 1).2. Use high-purity reagents.
Reaction proceeds cleanly at first but darkens over time.1. Slow leak in the inert atmosphere setup.2. Thermal decomposition at elevated temperatures.1. Check all seals and joints. Ensure a consistent positive pressure is maintained via a bubbler.2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Low yield with clean starting material recovery.The reaction may be too slow at the attempted temperature, or an activating reagent is missing.This is less likely an oxidation issue. Review the specific pyridine synthesis method (e.g., Hantzsch, Kröhnke) for required catalysts or temperature profiles.
Low yield with a complex mixture of unidentified spots on TLC.This strongly suggests oxidation and decomposition.1. Implement rigorous inert atmosphere techniques.2. If the problem persists, consider using a protecting group strategy (Part 3) to increase the stability of the hydrazine precursor.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Oxygen-Free Reaction

This protocol describes the setup of a standard reaction flask under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours.

  • Assembly: Immediately assemble the hot glassware. Lightly grease all joints. Connect the apparatus to a Schlenk line via a sidearm adapter.

  • Purge Cycle: Evacuate the flask under vacuum for 1-2 minutes until no more bubbles emerge from the grease. Gently refill the flask with inert gas (N₂ or Ar). Repeat this "vac-fill" cycle at least three times to ensure all atmospheric gases are removed.

  • Solvent Addition: Add your previously degassed solvent to the reaction flask via a gas-tight syringe or by cannula transfer under a positive pressure of inert gas.

  • Reagent Addition: Add solid reagents through the powder funnel under a strong positive flow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.

  • Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by gentle bubbling through a connected oil or mercury bubbler.[5]

Protocol 2: Representative Workflow for Boc-Protection/Deprotection

This protocol provides a general method for protecting a hypothetical arylhydrazine precursor, using it in a pyridine synthesis, and subsequently deprotecting it.

Step A: Boc-Protection of Arylhydrazine This solvent-free method is efficient and minimizes workup.[7]

  • Setup: In a round-bottom flask, gently melt di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) using a warm water bath (do not exceed 30°C).

  • Addition: To the molten Boc₂O, add the arylhydrazine (1.0 equivalent) portion-wise with magnetic stirring. CO₂ evolution will occur. The addition rate should be controlled to keep the reaction at room temperature.

  • Reaction: Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting hydrazine.

  • Workup: The product, tert-butyl 2-arylhydrazine-1-carboxylate, can often be purified directly by recrystallization or by removing any excess Boc₂O under high vacuum.

Step B: Pyridine Synthesis

  • Use the Boc-protected hydrazine from Step A as your nitrogen source in the desired pyridine synthesis reaction (e.g., a Hantzsch-type condensation).

  • The Boc-protected hydrazine is significantly more stable to ambient conditions than the free hydrazine, and an inert atmosphere may not be strictly necessary unless other reagents are air-sensitive.

  • Purify the resulting Boc-protected pyridine derivative using standard methods (e.g., chromatography, recrystallization).

Step C: Boc-Deprotection

  • Setup: Dissolve the purified Boc-protected pyridine derivative in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Cleavage: Add an excess of strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane are commonly used.[6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Carefully remove the acid and solvent under reduced pressure. The resulting product is often an HCl or TFA salt. Neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the free-base product into an organic solvent. Purify as needed.

References
  • KINTEK. (2026, February 10). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Kintek Solution.
  • Barqi, M. M., Ashar, A., Bhutta, Z. A., Javed, M., Abdellah, I. M., & Eletmany, M. R. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity.
  • Tšupova, S., & Mäeorg, U. (2014). Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. Chemistry of Heterocyclic Compounds, 50, 315-339.
  • Sigma-Aldrich. Handling air-sensitive reagents AL-134. MIT.
  • Organic Chemistry Portal.
  • Zhang, Y., et al. (2018). A dual-mode visual detector for toxic hydrazine. PMC.
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.
  • Dutta, S., & Das, S. (2014). A reaction based colorimetric as well as fluorescence 'turn on' probe for the rapid detection of hydrazine. RSC Publishing.
  • Wang, L., et al. (2011). A novel detection technique of hydrazine hydrate: Modality change of hydrogen bonding-induced rapid and ultrasensitive colorimetric assay.
  • Defense Technical Information Center. (1997).
  • Ghorpade, S., et al. (2022). Reactive Detection of Hydrazine by 6‐Hydroxy‐2‐Naphthonitrile Levulinate Anchored Colorimetric and Fluorescent Probe.
  • Defense Technical Information Center. (1979).
  • Wang, L., et al. (2011). A novel detection technique of hydrazine hydrate: Modality change of hydrogen bonding-induced rapid and ultrasensitive colorimetric assay.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Royal Society of Chemistry. (2016). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
  • Organic Chemistry Portal. (2020). Cbz-Protected Amino Groups.
  • ResearchGate. (2023). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition.
  • Perjesi, P., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
  • MDPI. (2023). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

Sources

Optimization

Removing excess hydrazine hydrate from reaction mixtures effectively

Ticket #HYD-404: Persistent Hydrazine Impurities in API Intermediates Status: Open | Priority: Critical (Genotoxic Impurity / ICH M7) Executive Summary You are likely here because standard aqueous washes failed to lower...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #HYD-404: Persistent Hydrazine Impurities in API Intermediates Status: Open | Priority: Critical (Genotoxic Impurity / ICH M7)

Executive Summary

You are likely here because standard aqueous washes failed to lower hydrazine levels below the required ppm threshold. Hydrazine hydrate (


) is a "sticky" nucleophile that forms high-boiling azeotropes with water and adheres to polar functionalities via hydrogen bonding.

This guide moves beyond simple extraction, providing chemoselective scavenging protocols that convert hydrazine into chemically distinct, easily separable species.

Visual Decision Matrix: Select Your Protocol

Before proceeding, use this logic flow to select the remediation strategy best suited for your reaction mixture.

Hydrazine_Removal_Decision_Tree Start Start: Crude Mixture (High Hydrazine) Scale What is your scale? Start->Scale GMP Is this a GMP/Late-Stage step? Scale->GMP < 100g MethodD Method D: pH-Controlled Wash (Optimized Extraction) Scale->MethodD > 100kg (Cost driver) ProdSol Is Product Acid Sensitive? GMP->ProdSol No (Early Stage) MethodC Method C: Polymer Resin (Solid Phase) GMP->MethodC Yes (Avoid new impurities) MethodA Method A: 2,4-Pentanedione (Soluble Scavenger) ProdSol->MethodA No (Robust product) MethodB Method B: Phthalic Anhydride (Precipitation) ProdSol->MethodB Yes (Neutral conditions)

Figure 1: Decision matrix for selecting the appropriate hydrazine removal technique based on scale, regulatory phase, and product stability.

Module 1: The "Pyrazole Quench" (2,4-Pentanedione)

Best For: Early-stage synthesis, products soluble in organic solvents.

This is the most robust chemical method. It utilizes the Knorr Pyrazole Synthesis to convert hydrazine into 3,5-dimethylpyrazole.[1] Unlike acetone (which forms a reversible hydrazone), this reaction forms an aromatic ring, driving the equilibrium effectively to completion.

Mechanism: Hydrazine acts as a bis-nucleophile, attacking both carbonyls of the 1,3-diketone, followed by dehydration to form the stable aromatic pyrazole.

Pyrazole_Mechanism Hydrazine Hydrazine (Toxic/Polar) Intermediate Hemiaminal Intermediate Hydrazine->Intermediate + Scavenger Scavenger 2,4-Pentanedione (Acetylacetone) Scavenger->Intermediate Product 3,5-Dimethylpyrazole (Stable/Less Polar) Intermediate->Product - 2 H2O (Irreversible)

Figure 2: Conversion of hydrazine to 3,5-dimethylpyrazole via condensation with acetylacetone.

Protocol:

  • Quantify: Estimate excess hydrazine (e.g., 5 mol%).

  • Charge: Add 2,4-pentanedione (Acetylacetone) [1.2 to 1.5 equivalents relative to residual hydrazine] to the reaction mixture.

  • Process: Stir at room temperature for 1–2 hours. (Mild heating to 40°C accelerates the process).

  • Workup:

    • The resulting 3,5-dimethylpyrazole is significantly less polar than hydrazine but retains basicity.

    • Option A (Acid Wash): If your product is neutral/stable to acid, wash the organic layer with 1N HCl. The pyrazole will protonate and partition into the aqueous layer.

    • Option B (Crystallization): If your product is a solid, crystallize it. The pyrazole usually remains in the mother liquor.

Module 2: The "Precipitation Trap" (Phthalic Anhydride)

Best For: Large-scale non-GMP, or when the product is highly soluble in ethanol/ethyl acetate.

Phthalic anhydride reacts with hydrazine to form phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). The key advantage is solubility contrast: phthalhydrazide is virtually insoluble in most common organic solvents (EtOH, EtOAc, DCM) and precipitates out.

Protocol:

  • Solvent Check: Ensure the reaction solvent is one where phthalhydrazide is insoluble (Ethanol or Ethyl Acetate are ideal).

  • Charge: Add Phthalic Anhydride (1.1 - 1.5 equivalents relative to hydrazine).

  • Process: Stir for 2–4 hours at room temperature.

    • Observation: A white, thick precipitate (phthalhydrazide) should form.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel.

  • Result: The filtrate contains your product; the filter cake retains the scavenged hydrazine.

Data Comparison: Scavenger Efficiency

MethodScavenging AgentByproductByproduct RemovalSuitability
A 2,4-Pentanedione3,5-DimethylpyrazoleAcid wash / Mother LiquorGeneral Purpose
B Phthalic AnhydridePhthalhydrazideFiltration (Insoluble)Large Scale
C AcetoneAcetone HydrazoneDistillationNot Recommended (Reversible)
Module 3: Solid-Supported Scavenging (GMP/Late Stage)

Best For: Final steps, removing trace ppm levels (GTIs) without introducing new liquid reagents.

Using a polymer-supported aldehyde avoids adding a liquid scavenger that must itself be removed. This is the "cleanest" method but the most expensive.

Protocol:

  • Selection: Use a Polystyrene-Benzaldehyde resin (loading typically 1.0–1.5 mmol/g).

  • Calculation: Use 3–5 equivalents of resin relative to the residual hydrazine content.

  • Process: Slurry the resin in the reaction mixture for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] Formation of an insoluble hydrazone on the bead surface.

  • Filtration: Filter off the resin beads.

  • Validation: Test filtrate for hydrazine (e.g., using HPLC with derivatization).

FAQ: Troubleshooting & "Why"

Q: Can I just distill the hydrazine off? A: Avoid this. Hydrazine forms a high-boiling azeotrope with water (b.p. ~120°C). Attempting to distill it to dryness is dangerous due to explosion risks (especially if peroxides are present in ether solvents) and thermally inefficient.

Q: Why not use Acetone? It's cheaper. A: Acetone reacts to form acetone hydrazone. However, hydrazones are susceptible to hydrolysis (reverting to hydrazine) if water is introduced during the workup. 2,4-pentanedione forms an aromatic ring (pyrazole), making the scavenging irreversible .

Q: My product is water-soluble. How do I remove the hydrazine? A: This is the hardest case.

  • Do not use aqueous washes.

  • Use Method C (Resin) . Since the resin is solid and the product is in water/buffer, simple filtration removes the impurity.

  • Alternatively, use Method B (Phthalic Anhydride) if the solvent system allows, as the byproduct precipitates even from some aqueous-organic mixtures.

References
  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[8] International Council for Harmonisation.

  • Knorr Pyrazole Synthesis : The reaction of hydrazine with 1,3-dicarbonyls.[1] 2,4-Pentanedione method validation.[2][3] Organic Syntheses, Coll. Vol. 2, p. 65.

  • Phthalic Anhydride Scavenging : Purification of reaction mixtures containing hydrazine via phthalhydrazide formation.Journal of Organic Chemistry, Procedures involving hydrazinolysis and cleanup.[5]

  • Polymer Scavengers : Use of polymer-supported reagents for the removal of impurities.[9]Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-Bromo-6-hydrazinyl-4-methoxypyridine

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary: The Critical Distinction In drug discovery, p...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Critical Distinction

In drug discovery, particularly within kinase inhibitor development, the 2-Bromo-6-hydrazinyl-4-methoxypyridine scaffold serves as a high-value intermediate. Its utility lies in the orthogonal reactivity of its substituents: the hydrazine moiety (for heterocycle formation) and the bromine atom (for subsequent cross-coupling).

However, a common synthetic pitfall is the incomplete substitution of the starting material (2,6-dibromo-4-methoxypyridine) or the formation of regioisomers. This guide provides a definitive, self-validating NMR protocol to distinguish the target product from its symmetric precursor and potential byproducts, emphasizing the electronic "push-pull" effects that dictate chemical shift assignments.

Structural & Electronic Analysis

To interpret the NMR spectrum accurately, one must understand the electronic environment of the pyridine ring protons (H3 and H5).

  • Position 2 (Bromine): Inductive withdrawing group (-I). Deshields the adjacent proton (H3).

  • Position 4 (Methoxy): Strong resonance donor (+R). Shields both ortho-protons (H3 and H5).

  • Position 6 (Hydrazine): Strong resonance donor (+R). Significantly shields the adjacent proton (H5).

The Diagnostic Key: The reaction breaks the symmetry of the starting material. The starting material (2,6-dibromo-4-methoxypyridine) possesses a


 axis of symmetry, making H3 and H5 chemically equivalent. The product is asymmetric, splitting these into two distinct signals with specific coupling constants.

Experimental Workflow

The following workflow outlines the generation of the sample and the critical decision points for NMR analysis.

G SM Start: 2,6-Dibromo- 4-methoxypyridine Reaction Reaction: + Hydrazine Hydrate (SNAr) SM->Reaction Ethanol, Reflux Workup Workup: Precipitation/Filtration Reaction->Workup Solvent NMR Solvent Selection: DMSO-d6 (Recommended) Workup->Solvent Dry Solid Analysis Spectrum Analysis: Symmetry Check Solvent->Analysis

Figure 1: Synthesis and Characterization Workflow. Note that DMSO-d6 is selected over CDCl3 to ensure visibility of the exchangeable hydrazine protons.

Comparative Data: Starting Material vs. Product

The most reliable way to confirm identity is by comparing the "Before" and "After" spectra.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentStarting Material (2,6-Dibromo-4-methoxy)Target Product (2-Bromo-6-hydrazinyl-4-methoxy)Shift Change (

)
Multiplicity
H-3 (Ortho to Br) ~7.45 ppm~6.85 ppm -0.60 ppmDoublet (

Hz)
H-5 (Ortho to Hydrazine) ~7.45 ppm~6.15 ppm -1.30 ppmDoublet (

Hz)
-OCH3 ~3.90 ppm~3.82 ppm -0.08 ppmSinglet
-NH- (Hydrazine) Absent~7.80 ppm N/ABroad Singlet
-NH2 (Hydrazine) Absent~4.20 ppm N/ABroad Singlet
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Note: Chemical shifts are approximate and concentration-dependent. The relative difference between H3 and H5 is the critical diagnostic, not the absolute value.

Detailed Peak Assignment Protocol

Step 1: Solvent Selection (Critical)

While CDCl3 is standard, DMSO-d6 is required for this specific molecule.

  • Why? Hydrazine protons (-NH-NH2) are broad and often invisible in CDCl3 due to rapid exchange and quadrupole broadening. DMSO stabilizes these protons via hydrogen bonding, appearing as distinct peaks.

Step 2: The Aromatic Region (The "Fingerprint")

In the starting material, you observe a singlet (2H) around 7.45 ppm. Upon successful substitution, this singlet must resolve into two doublets (


 coupling).
  • H-3 Assignment (

    
    ):  This proton is flanked by Bromine and Methoxy. Bromine is inductively withdrawing (deshielding), keeping this proton relatively downfield compared to H-5.
    
  • H-5 Assignment (

    
    ):  This proton is flanked by Hydrazine and Methoxy. The hydrazine group is a potent electron donor into the ring, causing significant shielding (upfield shift).
    
Step 3: The Hydrazine Moiety
  • -NH- (Secondary): Appears downfield (>7.5 ppm).

  • -NH2 (Primary): Appears upfield (~4.0 - 4.5 ppm).

  • Validation: Add one drop of D2O to the NMR tube and shake. If these peaks disappear (deuterium exchange), they are confirmed as N-H protons.

Logic Tree for Peak Assignment

Use this logic flow to assign the aromatic protons H3 and H5 definitively.

Logic Start Identify Aromatic Signals (6.0 - 7.0 ppm) Split Are there two distinct signals? Start->Split No STOP: Product is Symmetric (Starting Material or Bis-substituted) Split->No No (Singlet) Yes Proceed to Assignment Split->Yes Yes (Two Doublets) H3_Node Downfield Signal (~6.8 ppm) Ortho to Br (Inductive Withdrawing) Yes->H3_Node Less Shielded H5_Node Upfield Signal (~6.1 ppm) Ortho to Hydrazine (Resonance Donor) Yes->H5_Node More Shielded

Figure 2: Logical decision tree for distinguishing H3 from H5 based on substituent electronic effects.

Troubleshooting & Common Pitfalls

  • Oxidation: Hydrazines are susceptible to air oxidation, forming azo compounds or hydrazones.

    • Symptom:[1][2] Darkening of the sample and broadening/disappearance of the -NH2 peak (~4.2 ppm).

    • Remedy: Run NMR immediately after purification. Store under inert atmosphere.

  • Residual Hydrazine Hydrate:

    • Symptom:[1][2] A sharp singlet ~4-5 ppm that integrates poorly.

    • Remedy: Ensure thorough drying or washing with water/cold ethanol during workup.

  • Regioisomers:

    • If the starting material was 2,4-dibromo-6-methoxypyridine (isomer), the product spectra would look similar but shifts would differ slightly. Verification of the starting material structure is prerequisite.

References

  • Synthesis of 2-bromo-6-hydrazinylpyridine: Zoppellaro, G., et al. (2004). "Synthesis and crystallization of 2-Bromo-6-hydrazinylpyridine." Organic Letters / Crystallography Reports.

  • Substituent Effects in Pyridine NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for chemical shift increments).
  • Hydrazine Solvent Effects: "NMR Solvent Studies: Hydrazine as a Solvent." Canadian Journal of Chemistry.

  • 2,6-Dibromopyridine Characterization: ChemicalBook NMR Database.

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Bromo-6-hydrazinyl-4-methoxypyridine

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 2-Bromo-6-hydrazinyl-4-methoxypyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will navigate the logical progression from initial method design to final validation, underpinned by scientific rationale and comparative experimental data.

Understanding the Analyte: A Prerequisite for Method Development

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is paramount. For 2-Bromo-6-hydrazinyl-4-methoxypyridine, we can infer its characteristics from its constituent moieties: a substituted pyridine ring and a hydrazine group.

  • Polarity: The presence of the methoxy and, particularly, the hydrazinyl group imparts significant polarity to the molecule. This suggests that retention on a standard C18 column might be challenging, especially with highly organic mobile phases.

  • pKa: The pyridine ring is basic, with a typical pKa around 5-6[1]. The hydrazine group is also basic. This indicates that the compound's charge state will be highly dependent on the mobile phase pH. At a pH below its pKa, the molecule will be protonated and highly polar.

  • UV Absorbance: The pyridine ring is a chromophore. The presence of substituents like bromine and methoxy will influence the UV absorption maxima[2]. A UV scan would be the first step in a real-world scenario to determine the optimal detection wavelength, likely in the range of 220-300 nm.

The Initial Approach: Column and Mobile Phase Selection

The journey of method development begins with the selection of the stationary and mobile phases. Given the polar and basic nature of 2-Bromo-6-hydrazinyl-4-methoxypyridine, several options present themselves. We will compare three common reversed-phase columns.

Experimental Protocol: Initial Screening of Columns and Mobile Phases

Instrumentation:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) %B
0 5
15 95
17 95
17.1 5

| 20 | 5 |

Column Comparison
ColumnDimensionsParticle SizeObservations
Standard C18 150 x 4.6 mm5 µmPoor retention, significant peak tailing. The highly polar analyte has minimal interaction with the non-polar stationary phase.
Polar-Embedded C18 150 x 4.6 mm5 µmImproved retention and better peak shape compared to standard C18. The embedded polar group enhances interaction with the analyte.
Phenyl-Hexyl 150 x 4.6 mm5 µmGood retention and symmetrical peak shape. The phenyl rings in the stationary phase can undergo π-π interactions with the pyridine ring of the analyte, providing an alternative retention mechanism[3].

Based on this initial screening, the Phenyl-Hexyl column demonstrates the most promising results due to its mixed-mode retention capabilities, offering both hydrophobic and π-π interactions.

Method Optimization: Fine-Tuning for Optimal Separation

With a suitable column selected, the next step is to optimize the mobile phase and gradient to achieve the best possible resolution between the main peak and any potential impurities. For this, we will focus on the Phenyl-Hexyl column and compare the effects of different mobile phase additives and gradient slopes.

Mobile Phase Additive Comparison

The choice of acidic modifier can significantly impact peak shape and retention for basic compounds like our analyte.[1]

Mobile Phase Additive (0.1%)Peak AsymmetryRetention Time (min)Rationale
Formic Acid 1.28.5Provides good peak shape and is MS-compatible. It effectively protonates the basic analyte, leading to consistent interaction with the stationary phase.
Trifluoroacetic Acid (TFA) 1.19.2Acts as an ion-pairing agent, leading to increased retention and often sharper peaks for basic compounds[4]. However, TFA can suppress MS signals and is difficult to remove from the column.
Ammonium Acetate (pH 4.5) 1.57.8A buffer can help control the ionization state of the analyte and silanol groups on the stationary phase, but may lead to broader peaks if the buffering capacity is insufficient.

For general-purpose purity analysis with UV detection, both formic acid and TFA are excellent choices. We will proceed with 0.1% Formic Acid due to its volatility and compatibility with mass spectrometry, which might be used for impurity identification.

dot graph TD { A[Start: Method Development Goal - Purity of 2-Bromo-6-hydrazinyl-4-methoxypyridine] --> B{Analyte Characterization}; B --> C{Initial Screening}; C --> D[Column Selection: C18 vs Polar-Embedded vs Phenyl-Hexyl]; D --> E{Mobile Phase Optimization}; E --> F[Additive Comparison: Formic Acid vs TFA vs Buffer]; F --> G{Gradient Optimization}; G --> H[Final Method]; H --> I[Method Validation];

} caption: "Workflow for HPLC Method Development"

The Optimized Method and Validation

The culmination of our development process is a robust and reliable HPLC method for the purity analysis of 2-Bromo-6-hydrazinyl-4-methoxypyridine. This method must then be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[5][6][7][8]

Final Optimized HPLC Method
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-70% B over 15 minutes, followed by a 2-minute hold at 70% B, then re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: 254 nm

  • Diluent: 50:50 Acetonitrile:Water

Method Validation: A Commitment to Trustworthiness

A comprehensive validation study would be performed to demonstrate the method's suitability. The key validation parameters and their typical acceptance criteria are summarized below.[9]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The main peak should be free from interference from blanks and known impurities. Peak purity should be confirmed by DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.

G cluster_analyte Analyte Properties cluster_method Optimized HPLC Method cluster_validation Method Validation (ICH Q2(R2)) Analyte 2-Bromo-6-hydrazinyl-4-methoxypyridine (Polar, Basic) Column Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) Analyte->Column drives selection MobilePhase ACN/H2O with 0.1% Formic Acid (Controls ionization, MS-compatible) Analyte->MobilePhase influences pH Detection UV at 254 nm (Pyridine Chromophore) Analyte->Detection enables Specificity Specificity Column->Specificity MobilePhase->Specificity Linearity Linearity (r² > 0.999) Detection->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD < 2%) Accuracy->Precision

Conclusion

The development of a robust HPLC method for purity analysis is a systematic process that relies on a deep understanding of the analyte's chemistry and the principles of chromatography. For a polar, basic compound like 2-Bromo-6-hydrazinyl-4-methoxypyridine, a standard C18 column is often inadequate. This guide has demonstrated that a Phenyl-Hexyl column, with its mixed-mode retention mechanism, provides superior performance. The use of an acidic modifier like formic acid is crucial for obtaining symmetrical peaks and ensuring method robustness. By following a logical progression of column screening, mobile phase optimization, and finally, rigorous validation according to ICH guidelines, a scientifically sound and trustworthy analytical method can be established. This ensures the quality and consistency of the drug substance, a critical requirement in the pharmaceutical industry.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • HPLC Methods for analysis of Hydrazine - HELIX Chromatography.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem.
  • Method for pyridine amine derivative - Chromatography Forum. (2015, July 20).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Bromo-Hydrazinyl Pyridines

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation characteristics of Bromo-Hydrazinyl Pyridines , contrasting them with their Chloro- and Non-halogenated analogs. T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation characteristics of Bromo-Hydrazinyl Pyridines , contrasting them with their Chloro- and Non-halogenated analogs. This document is designed for analytical chemists and medicinal chemists optimizing structural elucidation workflows.

Executive Summary & Technical Context

Bromo-hydrazinyl pyridines serve as critical scaffolds in the development of kinase inhibitors and heterocyclic building blocks. In mass spectrometry (MS), they offer a distinct advantage over non-halogenated alternatives due to the unique isotopic signature of bromine.

This guide compares the Bromo-hydrazinyl pyridine scaffold against Chloro- and Hydro- (non-halogenated) analogs. The "performance" here is defined by detectability (isotopic tagging) and structural elucidation confidence during LC-MS/MS analysis.

Key Findings
  • Isotopic Tagging: The Bromo-scaffold provides a definitive 1:1 doublet (

    
    ) in MS1, enabling rapid filtration of complex background noise compared to the subtle signals of Hydro-analogs.
    
  • Fragmentation Logic: The hydrazine moiety acts as a "fragile handle," typically ejecting ammonia (

    
    ) or hydrazine (
    
    
    
    ) first, while the C-Br bond often survives low-energy collisions, preserving the isotopic tag in MS2 spectra.
  • Validation: The transition from a doublet (Br-containing) to a singlet (Br-loss) in MS2/MS3 provides a self-validating mechanism to confirm the site of fragmentation.

Mechanism of Action: Fragmentation Physics

To interpret the spectra correctly, one must understand the causal physics driving the fragmentation.

The Bromine Isotopic Signature (The "Anchor")

Unlike Chlorine (3:1 ratio of


) or Hydrogen (no significant M+2), Bromine exists as 

and

in a near-perfect 50.7 : 49.3 natural abundance.
  • Result: Any ion containing one Br atom appears as a doublet separated by 2 Da with equal intensity.[1]

  • Utility: This serves as an internal "checksum." If a fragment ion retains the doublet, it retains the pyridine ring. If the doublet collapses to a singlet, the bromine has been ejected.

The Hydrazine Trigger (The "Fuse")

The hydrazine group (


) is the most labile portion of the molecule. Under ESI (Electrospray Ionization) conditions, fragmentation follows a predictable decay:
  • Loss of Ammonia (17 Da): The terminal nitrogen is protonated and ejected as neutral

    
    , forming a diazene or fused ring intermediate.
    
  • Loss of Hydrazine (32 Da): Homolytic cleavage of the C-N bond, ejecting the entire hydrazine unit.

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the competing fragmentation pathways for a generic 2-bromo-6-hydrazinylpyridine under ESI(+) conditions.

FragmentationPathway M_Protonated Precursor Ion [M+H]+ (Isotope Doublet 1:1) Path_A Intermediate A [M+H - NH3]+ (Doublet Retained) M_Protonated->Path_A - NH3 (17 Da) (Low CE) Path_B Intermediate B [M+H - N2H4]+ (Doublet Retained) M_Protonated->Path_B - N2H4 (32 Da) (Med CE) Frag_Final Core Pyridine Ion (Doublet Retained) Path_A->Frag_Final - N (Ring Contraction) Path_B->Frag_Final Stabilization Radical_Loss Br Radical Loss [M - Br]+. (Singlet - Isotope Tag Lost) Frag_Final->Radical_Loss - Br• (High CE) (Homolytic Cleavage)

Caption: ESI(+) Fragmentation pathway. Green arrows indicate primary low-energy transitions retaining the Br tag. Red arrow indicates high-energy loss of the tag.

Comparative Performance Analysis

This section objectively compares the Bromo-hydrazinyl scaffold against its primary alternatives.

Table 1: Isotopic & Fragmentation Profile Comparison[2][3]
FeatureBromo-Hydrazinyl Pyridine (Subject)Chloro-Hydrazinyl Pyridine (Alternative 1)Hydrazinyl Pyridine (Alternative 2)
Isotope Pattern (M : M+2) 1 : 1 (Distinct Doublet)3 : 1 (Asymmetric Doublet)1 : <0.1 (Singlet)
M+2 Mass Shift +1.998 Da+1.997 DaN/A
Background Filtering Excellent: 1:1 ratio is rare in biological matrices.Good: 3:1 is common (Cl solvents), less unique.Poor: Indistinguishable from matrix noise without high-res MS.
C-X Bond Energy ~280 kJ/mol (Weaker)~340 kJ/mol (Stronger)~410 kJ/mol (C-H)
Fragmentation Behavior Br often retained in MS2; lost in MS3 or high CE.Cl strongly retained; harder to cleave.Ring fragmentation dominates.
Diagnostic Utility High: "Doublet tracking" validates fragment origin.Moderate: 3:1 pattern persists but is less visually obvious.Low: Requires exact mass (HRMS) for confirmation.
Detailed Analysis
  • Vs. Chloro-Analogs: While Chloro-analogs are more stable (stronger C-Cl bond), the Bromo-analog provides superior signal-to-noise validation . In a complex metabolite mixture, a software algorithm (or human eye) can easily spot the "twin peaks" of equal height. The 3:1 ratio of Chlorine can sometimes be confused with overlapping peaks from unrelated compounds.

  • Vs. Non-Halogenated: The non-halogenated scaffold lacks the "mass defect" and isotopic pattern. Validating that a specific fragment comes from the drug scaffold rather than the biological matrix is significantly harder without the Bromine tag.

Experimental Protocol: Self-Validating Identification

This protocol ensures high-confidence identification of Bromo-hydrazinyl pyridines using a standard LC-MS/MS setup.

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid halogenated solvents (e.g., DCM) to prevent background Cl interference.

  • Concentration: 1 µg/mL.

  • Additives: 0.1% Formic acid (proton donor for ESI).

Phase 2: Instrument Parameters (ESI-MS/MS)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10 -> 40 eV. Rationale: Low CE reveals hydrazine loss; High CE reveals Bromine loss.

Phase 3: The "Doublet Check" Workflow (Logic Gate)

Use this logic flow to validate your analyte.

ValidationLogic Start Spectrum Acquired Check1 Check MS1: Is there a 1:1 Doublet separated by 2 Da? Start->Check1 Yes1 Candidate Confirmed: Bromo-Species Check1->Yes1 Yes No1 Reject / Not Bromo Check1->No1 No Check2 Apply MS2 (CE 20eV): Does Fragment X retain the Doublet? Yes1->Check2 Retained Structure Valid: Br is on the fragment Check2->Retained Yes Lost Structure Valid: Fragment is the Br-loss Check2->Lost No

Caption: Logic flow for validating Bromo-hydrazinyl structures via MS isotope patterns.

References

  • NIST Mass Spectrometry Data Center. 2-Hydrazinopyridine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Halides). Available at: [Link][2][3][4][5][6][7][8]

  • ChemGuide. Compounds containing chlorine or bromine atoms (Mass Spectra). Available at: [Link]

  • Canadian Journal of Chemistry. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines. (Discusses hydrazine loss mechanisms). Available at: [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy Characteristic Bands for Hydrazine vs. Methoxy Groups on Pyridine

Executive Summary & Application Context Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. In the structural elucidation of pyridine derivatives—common scaffolds in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

In the structural elucidation of pyridine derivatives—common scaffolds in kinase inhibitors and antitubercular agents (e.g., Isoniazid analogs)—distinguishing between hydrazino- (


)  and methoxy- (

)
substituents is a critical quality control step. While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective method for in-process monitoring and solid-state characterization.

This guide provides a definitive spectral fingerprint comparison, grounded in vibrational selection rules and experimental data, to enable unambiguous identification of these functional groups on a pyridine ring.

Theoretical Basis of Vibrational Modes

To interpret the spectra accurately, one must understand the specific dipole changes associated with these groups.

  • Hydrazine Group (

    
    ):  dominated by N-H stretching  (high frequency) and scissoring  modes. The N-N bond, being relatively non-polar and symmetrical, produces weak IR bands but is Raman active.
    
  • Methoxy Group (

    
    ):  dominated by C-H stretching  (methyl group, distinct from aromatic C-H) and strong C-O-C stretching  vibrations due to the high polarity of the ether linkage.
    
  • Pyridine Ring Influence: Substitution at the 2-position (ortho) perturbs the ring "breathing" mode (typically

    
    ), often causing shifts or splitting due to symmetry reduction (
    
    
    
    to
    
    
    ).

Comparative Spectral Analysis

The Hydrazine Fingerprint (2-Hydrazinopyridine)

The hydrazine moiety introduces exchangeable protons and N-N vibrations.

Vibrational ModeWavenumber Range (

)
IntensityDiagnostic Note

Asymmetric

Medium

asymmetric stretch.

Symmetric

Medium

symmetric stretch.

Secondary

Weak/BroadThe secondary amine (

) linking to the ring.

Scissoring

StrongOften overlaps with pyridine ring

.

Exocyclic

StrongThe bond between the pyridine ring and hydrazine nitrogen.

Stretch

WeakOften obscured; low diagnostic value in IR.
The Methoxy Fingerprint (2-Methoxypyridine)

The methoxy group lacks exchangeable protons but introduces strong ether bands and aliphatic C-H modes.

Vibrational ModeWavenumber Range (

)
IntensityDiagnostic Note

Methyl

MediumCritical Differentiator. Distinct from aromatic C-H (

).

Asymmetric

Very StrongAryl-alkyl ether stretch. usually the strongest band.

Symmetric

StrongSymmetric ether stretch.

Deformation

MediumMethyl deformation; often overlaps with ring modes.

ABSENT N/AAbsence of bands

(excluding aromatic C-H) is key.
Pyridine Ring Vibrations (Common to Both)[1]
  • Aromatic C-H Stretch:

    
     (Weak/Sharp).
    
  • Ring C=N / C=C Stretch:

    
     (Variable).
    
  • Ring Breathing:

    
    .[1] Note: 2-substitution often shifts this to 
    
    
    
    or causes splitting.

Decision Logic for Identification

The following decision tree illustrates the logical flow for differentiating these two derivatives based on spectral data.

SpectralDecisionTree Start Analyze IR Spectrum (4000 - 600 cm⁻¹) CheckRegion1 Check 3100 - 3500 cm⁻¹ (High Frequency) Start->CheckRegion1 HasNH Multiple Bands Present? (3300-3500 cm⁻¹) CheckRegion1->HasNH CheckRegion2 Check 2800 - 3000 cm⁻¹ (Aliphatic Region) HasNH->CheckRegion2 No (or weak broad OH) ResultHydrazine IDENTIFIED: Hydrazinopyridine (N-H Stretches + Exocyclic C-N) HasNH->ResultHydrazine Yes (Strong/Sharp) HasMe Bands Present? (2850-2960 cm⁻¹) CheckRegion2->HasMe CheckRegion3 Check 1200 - 1300 cm⁻¹ (Fingerprint Region) HasMe->CheckRegion3 Yes ResultAmbiguous AMBIGUOUS: Check Sample Dryness (Moisture mimics NH) HasMe->ResultAmbiguous No StrongCO Very Strong Band @ ~1280 cm⁻¹? CheckRegion3->StrongCO ResultMethoxy IDENTIFIED: Methoxypyridine (Aliphatic C-H + Strong C-O) StrongCO->ResultMethoxy Yes StrongCO->ResultAmbiguous No

Figure 1: Logical decision tree for differentiating hydrazine and methoxy substituents on pyridine using FTIR.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Senior Scientist" protocol. The use of ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture absorption which can mimic N-H stretching.

Sample Preparation (ATR Method)
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background is flat.

  • Sample Deposition:

    • Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Liquids: Place 1 drop to cover the crystal active area.

  • Validation: Check the "Energy" or "Interferogram" signal. It should be >70% of the open-beam background.

Data Acquisition Parameters
  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: Minimum 32 scans (Signal-to-Noise ratio > 1000:1).

  • Range:

    
    .
    
  • Apodization: Blackman-Harris 3-Term (reduces side-lobes for sharp aromatic bands).

Data Processing Workflow

Workflow Raw Raw Interferogram FFT Fast Fourier Transform (FFT) Raw->FFT BackCorr Background Correction FFT->BackCorr BaseCorr Baseline Correction (Rubberband Method) BackCorr->BaseCorr PeakPick Peak Picking (Threshold: 5% T) BaseCorr->PeakPick

Figure 2: Standard data processing workflow for FTIR analysis.

References

  • NIST Chemistry WebBook. 2-Hydrazinopyridine IR Spectrum (Coblentz Society). National Institute of Standards and Technology.[2][3] Link

  • ChemicalBook. 2-Methoxypyridine IR Spectrum Data.Link

  • Medhi, K. C., et al. (1982). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Proceedings of the Indian Academy of Sciences. Link

  • PubChem. 2-Hydrazinopyridine Compound Summary. National Center for Biotechnology Information. Link

  • Mohan, S., & Murugan, R. (1992).[4] Vibrational assignment of 2-substituted pyridines.[5][4][6][7] Indian Journal of Pure & Applied Physics.[4] (Contextual citation for ring shifts).

Sources

Validation

Differentiating Regioisomers of Hydrazinyl-Methoxypyridine via NOESY NMR

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Executive Summary In the synthesis of kinase inhibitors and heterocyclic scaffolds, Nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Executive Summary

In the synthesis of kinase inhibitors and heterocyclic scaffolds, Nucleophilic Aromatic Substitution (


) on di-halogenated pyridines often yields mixtures of regioisomers. For a scaffold containing both a hydrazinyl group  (

) and a methoxy group (

), distinguishing between isomers (e.g., 2,3- vs. 2,4-substitution) is critical for Structure-Activity Relationship (SAR) accuracy.

While 1D


 NMR and HMBC are standard characterization tools, they frequently face "blind spots" due to quaternary carbons and exchangeable protons. NOESY (Nuclear Overhauser Effect Spectroscopy)  serves as the definitive spectroscopic method for resolving these ambiguities by detecting through-space spatial proximity (

) rather than through-bond connectivity.

This guide outlines the mechanistic rationale, comparative advantages, and validated experimental protocols for using NOESY to differentiate hydrazinyl-methoxypyridine regioisomers.

The Challenge: Why Standard 1D NMR Fails

The core difficulty in assigning substituted pyridines lies in the magnetic silence of quaternary carbons and the ambiguity of coupling constants .

  • 1D

    
     NMR Limitations:  In a 2,3,4-trisubstituted pyridine, the remaining aromatic protons often appear as singlets or doublets with similar coupling constants (
    
    
    
    ). If the protons are not adjacent,
    
    
    -coupling provides no connectivity data.
  • HMBC Limitations: HMBC relies on

    
     and 
    
    
    
    correlations. In electron-deficient pyridines, these couplings can be weak. Furthermore, if a quaternary carbon sits between the proton and the carbon of interest (e.g., the methoxy carbon), the "bridge" may be too long (4 bonds) to see a correlation.
Comparative Analysis: NOESY vs. Alternatives

The following table objectively compares NOESY against other structural elucidation techniques for this specific molecular class.

Feature1D

NMR
HMBC (2D) NOESY (2D) X-Ray Crystallography
Primary Mechanism Scalar Coupling (

)
Long-range bond correlation (

)
Through-space Dipolar Coupling Electron density diffraction
Regioisomer Resolution Low (Ambiguous multiplets)Medium (Blocked by quaternary C)High (Definitive spatial map) Definitive
Sample Requirement ~1 mg~5-10 mg~10-20 mg Single Crystal (Difficult)
Time to Result 5 mins30-60 mins2-4 hours Days to Weeks
Hydrazine Detection Broad/Invisible in

No correlation to NHCorrelates NH to Ring H N/A
Best For... Purity checkConnectivityStereochemistry & Regiochemistry Absolute Configuration
Technical Deep Dive: The NOESY Mechanism

NOESY relies on cross-relaxation between nuclear spins that are spatially close. The intensity of the NOE signal is proportional to the inverse sixth power of the distance (


) between nuclei.[1]
The "Lighthouse" Strategy

For hydrazinyl-methoxypyridine, we utilize two specific "lighthouse" groups to triangulate the structure:

  • The Methoxy Group (

    
    ):  A sharp, intense singlet (3H). It will show a strong NOE cross-peak only to protons physically located at the ortho position relative to it.
    
  • The Hydrazine NH: In appropriate solvents, the NH proton is observable and will show NOE correlations to adjacent ring protons.

Critical Logic:

  • Isomer A (e.g., 2,4-subst): If the

    
     is at position 4, it is flanked by protons at C3 and C5. Result:  NOE correlations to two different aromatic signals.
    
  • Isomer B (e.g., 2,3-subst): If the

    
     is at position 3, it is flanked by the hydrazine (at C2) and a proton at C4. Result:  NOE correlation to one aromatic signal (H4) and potentially the hydrazine NH.
    
Experimental Protocol (Self-Validating System)

To ensure trustworthy data, the experiment must be set up to maximize the NOE signal and minimize exchange broadening of the hydrazine.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
      (Dry).
    
    • Why:

      
       often allows rapid exchange of hydrazine protons, broadening them into the baseline. DMSO forms hydrogen bonds, slowing exchange and sharpening the NH signals, making them usable for NOE.
      
  • Concentration: 15–20 mg in 600

    
    L solvent.
    
  • Tube: High-quality 5mm NMR tube (degassing recommended but not strictly required for qualitative NOESY).

Step 2: Pulse Sequence Parameters
  • Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 500 ms  (0.5 sec).
    
    • Why: For small molecules (MW < 600), the NOE build-up is positive.[2] 500 ms is the "Goldilocks" zone—long enough to build signal, short enough to avoid "spin diffusion" (false positives from multi-step transfers).

  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.
    
  • Scans: 16 – 32 scans per increment (depending on concentration).

Step 3: Processing
  • Phasing: Critical. Diagonal peaks should be phased negative (down); NOE cross-peaks will appear positive (up) for small molecules.[3]

  • Zero-Filling: At least 2K x 1K points to resolve close aromatic multiplets.

Visualization of the Workflow & Logic
Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process when isolating the product.

NMR_Workflow Start Crude Reaction Mixture (Pyridine S_NAr) Iso Isolation of Isomer Start->Iso HNMR 1D 1H NMR (DMSO-d6) Iso->HNMR Decision Are aromatic coupling constants definitive? HNMR->Decision Done Assign Structure Decision->Done Yes (Clear ortho/meta J) NOESY Run 2D NOESY (mix_time = 500ms) Decision->NOESY No (Ambiguous/Singlets) Analyze Analyze OMe & NH Cross-peaks NOESY->Analyze Analyze->Done Spatial Confirmation

Caption: Decision matrix for utilizing NOESY in pyridine regioisomer assignment.

Diagram 2: The "Lighthouse" Correlation Logic

This diagram visualizes the specific spatial differences between a 2,3-isomer and a 2,4-isomer.

Isomer_Logic cluster_24 Scenario A: 2-Hydrazinyl-4-Methoxypyridine cluster_23 Scenario B: 2-Hydrazinyl-3-Methoxypyridine C4_A C4-OMe H3_A H3 (Ring) C4_A->H3_A Strong NOE H5_A H5 (Ring) C4_A->H5_A Strong NOE NH_A Hydrazine (at C2) NH_A->H3_A Weak NOE C3_B C3-OMe NH_B Hydrazine (at C2) C3_B->NH_B Possible NOE (Solvent Dependent) H4_B H4 (Ring) C3_B->H4_B Strong NOE

Caption: Visualizing NOE correlations. Left: 4-OMe correlates to TWO ring protons. Right: 3-OMe correlates to ONE ring proton and the Hydrazine group.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: Through-Space Correlations). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][4] (NOE Difference Spectrometry).[1][2][3][5][6] Link

  • Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[2] Link

  • Reich, H. J. (2024). Structure Determination Using NMR: NOE and ROE. University of Wisconsin-Madison Chemistry. Link

  • Parella, T. (2024). Pulse Sequences for Small Molecule NMR. NMR Facility, Universitat Autònoma de Barcelona. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 2-Bromo-6-hydrazinyl-4-methoxypyridine Derivatives

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is critical for patent protection. The family of 2-Bromo-6-hydrazinyl-4-methoxypyridine derivatives holds significant interest in medicinal chemistry due to the versatile reactivity of the hydrazinyl group and the electronic properties imparted by the bromo and methoxy substituents on the pyridine ring. This guide provides an in-depth, comparative analysis of the methodologies employed for determining the crystal structure of these compounds, with a focus on single-crystal X-ray diffraction (SCXRD), supported by spectroscopic techniques.

The Decisive Role of Single-Crystal X-ray Diffraction

While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[1][2] It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding intermolecular interactions that govern the physical and biological properties of the compound.[3][4] However, the success of SCXRD is fundamentally dependent on the ability to grow high-quality single crystals, a process that can often be the most challenging step.[1][2]

This guide will use the crystal structure of the parent compound, 2-Bromo-6-hydrazinylpyridine, as a foundational example to illustrate the process and then draw comparisons with other substituted pyridine derivatives to highlight the influence of different functional groups on crystal packing and the determination process.[5][6]

The Crystallization Challenge: From Solution to a Well-Ordered Lattice

The journey to a crystal structure begins with obtaining a single crystal of suitable size and quality. For small organic molecules like the pyridine derivatives , several crystallization techniques are commonly employed. The choice of method and solvent is crucial and often requires empirical screening.[1][7]

Key Crystallization Techniques: A Comparative Overview
Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[6]Simple to set up, requires minimal equipment.Difficult to control the rate of evaporation, may lead to the formation of multiple small crystals or amorphous solid.Thermally stable compounds with moderate solubility.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a reservoir of a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the compound's solution induces crystallization.Better control over the rate of crystallization, often yields higher quality crystals.Requires a sealed environment and careful selection of solvent/precipitant pairs.A wide range of compounds, including those sensitive to rapid changes in concentration.
Solvent Layering A layer of a less dense solvent in which the compound is insoluble is carefully added on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.Good for compounds that are sensitive to temperature changes.Can be technically challenging to set up without disturbing the layers.Compounds that have significantly different solubilities in two miscible solvents.
Antisolvent Crystallization An "antisolvent" (a solvent in which the compound is insoluble) is added dropwise to a solution of the compound, inducing precipitation and crystallization.[5]Rapid screening of crystallization conditions.Can lead to rapid precipitation and the formation of small or poorly ordered crystals if not performed slowly.Compounds that are highly soluble in one solvent and very insoluble in another.

The synthesis of 2-Bromo-6-hydrazinylpyridine has been reported to yield pale-yellow needles suitable for X-ray diffraction upon cooling a reaction mixture of 2,6-dibromopyridine and hydrazine hydrate in 1-propanol.[8] This suggests that cooling crystallization, a variant of the slow evaporation method where solubility is decreased by lowering the temperature, is an effective technique for this class of compounds.

The Core Methodology: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of structure determination via SCXRD can begin. The workflow can be broken down into several key stages, each requiring careful execution and data analysis.

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Structure Solution cluster_refinement Structure Refinement & Validation crystal_mounting Crystal Mounting data_collection Data Collection crystal_mounting->data_collection On Diffractometer data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Model refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: A generalized workflow for single-crystal X-ray diffraction (SCXRD).

Experimental Protocol: A Step-by-Step Guide
  • Crystal Selection and Mounting: A single crystal of appropriate dimensions (typically 0.1-0.4 mm) is carefully selected under a microscope.[9] It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[3][4] The diffracted X-rays are recorded by a detector, generating a series of diffraction patterns.[4]

  • Data Processing and Reduction: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the individual reflections are integrated, corrected for experimental factors, and scaled.[10]

  • Structure Solution: This is the most critical step, where the "phase problem" is solved.[11] Since the phases of the diffracted X-rays cannot be directly measured, computational methods are used to estimate them. Common methods include:

    • Direct Methods: These use statistical relationships between the intensities of the reflections to directly determine the phases. This is often the first approach for small molecules.[11]

    • Patterson Methods: This method is particularly useful when a heavy atom (like bromine in our case) is present in the structure. The positions of the heavy atoms can be determined from a Patterson map, and this information can be used to calculate the initial phases.[11]

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data.[12] This is an iterative process of adjusting atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[11] The quality of the final model is assessed by various statistical indicators, such as the R-factor.

  • Validation and Final Model: The refined structure is validated to ensure that it is chemically reasonable and accurately represents the experimental data. The final model, including atomic coordinates and other crystallographic information, is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[4][10]

Comparative Analysis of Pyridine Derivatives

The crystal structure of 2-Bromo-6-hydrazinylpyridine reveals that the molecule is essentially flat.[8] In the crystal, the molecules are linked by a network of N—H⋯N hydrogen bonds formed by the hydrazinyl group, as well as a Br⋯Br halogen bond and π–π stacking interactions between the pyridine rings.[6][8]

The introduction of a 4-methoxy group is expected to influence the crystal packing in several ways:

  • Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, potentially altering the hydrogen bonding network observed in the parent compound.

  • Steric Effects: The presence of the methoxy group may lead to a different spatial arrangement of the molecules in the crystal lattice to accommodate its bulk.

  • Electronic Effects: The electron-donating nature of the methoxy group can affect the electron density of the pyridine ring, which in turn can influence π–π stacking interactions.

The following table presents a comparison of crystallographic data for 2-Bromo-6-hydrazinylpyridine and a representative hydrazone derivative of a pyridine, illustrating the type of data obtained from a crystal structure determination.

Parameter 2-Bromo-6-hydrazinylpyridine [5][6]3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine
Formula C5H6BrN3C13H11Cl2N3
Crystal System OrthorhombicTriclinic
Space Group P212121P-1
a (Å) 5.8615 (3)7.3340 (3)
b (Å) 11.2355 (6)8.2321 (3)
c (Å) 20.3235 (11)11.2285 (4)
α (°) 9098.412 (3)
β (°) 9097.669 (3)
γ (°) 90102.682 (3)
Volume (ų) 1338.44 (12)641.74 (4)
Z 82
Key Intermolecular Interactions N—H⋯N hydrogen bonds, Br⋯Br halogen bond, π–π stackingC—H⋯Cl, C—H⋯N, π–π stacking

Alternative and Complementary Techniques

While SCXRD is the definitive method for structure determination, other techniques provide valuable complementary information or can be used when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline materials and can provide information about the crystal system and unit cell parameters. It is particularly useful for phase identification and quality control.[15]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques are essential for confirming the chemical structure and purity of the compound before attempting crystallization.[16] For example, ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the atoms, while IR spectroscopy can identify the presence of key functional groups like the N-H and C=O bonds.

  • Microcrystal-Electron Diffraction (MicroED): This emerging technique uses an electron beam instead of X-rays to determine the structure of nanocrystals that are too small for conventional X-ray crystallography. This can be a powerful alternative when growing larger crystals is a bottleneck.

Logical Framework for Structure Determination

The following diagram illustrates the logical decision-making process in determining the crystal structure of a novel 2-Bromo-6-hydrazinyl-4-methoxypyridine derivative.

decision_tree start Synthesized Compound spectroscopy Spectroscopic Characterization (NMR, IR, MS) start->spectroscopy crystallization Crystallization Screening spectroscopy->crystallization single_crystal Single Crystal Obtained? crystallization->single_crystal scxrd Single-Crystal X-ray Diffraction (SCXRD) single_crystal->scxrd Yes microed Microcrystal-Electron Diffraction (MicroED) single_crystal->microed No (nanocrystals) pxrd Powder X-ray Diffraction (PXRD) single_crystal->pxrd No (powder) structure_determined 3D Structure Determined scxrd->structure_determined microed->structure_determined cell_parameters cell_parameters pxrd->cell_parameters Unit Cell Parameters

Caption: Decision tree for crystal structure determination.

Conclusion

The determination of the crystal structure of 2-Bromo-6-hydrazinyl-4-methoxypyridine derivatives is a multi-faceted process that relies heavily on the successful growth of high-quality single crystals and the application of single-crystal X-ray diffraction. A thorough understanding of crystallization techniques and the SCXRD workflow is essential for researchers in this field. By comparing the structural features of the parent compound, 2-Bromo-6-hydrazinylpyridine, with those of related pyridine derivatives, we can anticipate the influence of substituents on the crystal packing and intermolecular interactions. Furthermore, the integration of complementary techniques such as spectroscopy and emerging methods like MicroED provides a robust toolkit for the comprehensive structural characterization of these important molecules.

References

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1).
  • Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. (2025, December 29). ResearchGate. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
  • 2-Bromo-6-hydrazinylpyridine. (2023, February 20). ResearchGate. Retrieved from [Link]

  • 2-Bromo-6-hydrazinylpyridine - PMC. (n.d.).
  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC. (n.d.).
  • Researchers develop powerful method to solve structures of small molecules - News-Medical. (2018, November 9).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • Structure Refinement - The University of Oklahoma. (n.d.).
  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon - MDPI. (2022, April 3). Retrieved from [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).
  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023, September 20). Retrieved from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis. (2021, June 28). ACS Publications. Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2007, May 17).
  • Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalixarene Host–Guest System. (2021, January 25). ACS Publications. Retrieved from [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.).
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Phase analysis and structure refinement | Institute of Crystallography | RWTH Aachen University | EN. (n.d.).
  • 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem. (n.d.). Retrieved from [Link]

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC. (2022, June 22). Retrieved from [Link]

  • Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.).
  • 2-Bromo-6-hydrazinylpyridine - PMC. (n.d.). Retrieved from [Link]

  • Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. (n.d.).
  • Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis) - Benchchem. (n.d.).
  • Polyhedron - UVigo. (2022, May 18). Retrieved from [Link]

  • Cambridge Structure Database (CSD) | MatDaCs. (n.d.).
  • 2-Bromo-4-chloro-6-methoxypyridine. (n.d.).
  • Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed. (n.d.). Retrieved from [Link]

  • Comparing Crystallizations in 3D and 2D: Behavior of Isomers of [2,2'-Bipyridine]dicarbonitrile and [1,10-Phenanthroline]dicarbonitrile | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (n.d.).

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Safety & Regulatory Compliance

Safety

2-Bromo-6-hydrazinyl-4-methoxypyridine: Technical Disposal &amp; Deactivation Guide

Executive Safety Summary Compound: 2-Bromo-6-hydrazinyl-4-methoxypyridine (CAS: 2011001-19-5) Primary Hazard Moiety: Hydrazinyl group (-NHNH₂). Critical Risk: High Reactivity / Reductive Potential.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Bromo-6-hydrazinyl-4-methoxypyridine (CAS: 2011001-19-5) Primary Hazard Moiety: Hydrazinyl group (-NHNH₂). Critical Risk: High Reactivity / Reductive Potential. This compound is not standard organic waste. The hydrazine functionality presents unique risks including instability, formation of explosive azides with nitrous acid, and generation of toxic hydrazones if exposed to ketones (e.g., acetone).

Immediate Action Directive:

  • DO NOT mix with standard organic solvent waste streams (especially those containing acetone or aldehydes).

  • DO NOT dispose of down the drain.

  • DO NOT mix with oxidizing agents (peroxides, permanganates) without a controlled protocol.

Hazard Characterization & Waste Classification

To dispose of this chemical safely, you must understand why it is hazardous. The molecule contains three distinct functional zones that dictate its waste stream.

Functional GroupHazard ContributionDisposal Implication
Hydrazinyl (-NHNH₂) Reducing Agent / Nucleophile. Potential carcinogen. Unstable in presence of oxidizers. Reacts with ketones to form hydrazones.CRITICAL CONTROL POINT. Requires segregation from oxidizers and ketones. Basis for "Reactive" or "Toxic" waste tagging.
Pyridine Ring Basic nitrogen. Potential for salt formation.Compatible with basic waste streams; incompatible with strong acids (exothermic salt formation).
Bromine / Methoxy Halogenated organic / Ether functionality.Requires incineration capable of scrubbing acid gases (HBr).
Waste Stream Classification
  • RCRA Status (USA): While not explicitly P-listed (like pure hydrazine), it should be managed as Hazardous Waste exhibiting characteristics of Toxicity and potentially Reactivity .

  • Segregation Code: Organic Base / Toxic / Reducing Agent .

Disposal Decision Matrix (Workflow)

The following decision tree dictates the handling procedure based on the physical state and quantity of the material.

Disposal_Matrix cluster_warning CRITICAL WARNING Start Waste Material Source State Physical State? Start->State Solid Bulk Solid (>100 mg) State->Solid Pure Compound Liquid Solution / Mother Liquor State->Liquid Reaction Mixture Trace Trace Residue / Glassware State->Trace Contaminated Glass LabPack Secure Lab Pack (Do Not Treat) Solid->LabPack Primary Route Segregate Segregate into 'Hydrazine Waste' Carboy Liquid->Segregate No Acetone! Deactivate Chemical Deactivation (Bleach Oxidation) Trace->Deactivate In-situ Cleaning Warn NEVER USE ACETONE Forms Toxic Hydrazones

Figure 1: Operational decision matrix for segregating hydrazine-derivative waste.

Detailed Disposal Protocols
Protocol A: Bulk Solid Disposal (Preferred)

For expired stocks or excess pure material (>100 mg). Mechanism: Incineration at a permitted facility.

  • Packaging: Keep material in its original glass vial if possible. Place the vial inside a secondary clear polyethylene bag.

  • Labeling: Label clearly as "2-Bromo-6-hydrazinyl-4-methoxypyridine – TOXIC / REDUCING AGENT."

  • Manifesting: List under "Halogenated Organics" with a specific note: "Contains Hydrazine Moiety."

  • Action: Hand off to your EHS/Hazmat team for Lab Packing. Do not attempt to dissolve and neutralize bulk solids yourself.

Protocol B: Solution Waste (Reaction Mixtures)

For HPLC waste, mother liquors, or reaction byproducts.

  • Solvent Check: Ensure the solvent system does not contain ketones (Acetone, MEK) or aldehydes.

    • Why? Hydrazines react rapidly with ketones to form hydrazones (e.g., R-NH-N=C(CH3)2). These are often lipophilic, more stable, and retain high toxicity, complicating the waste profile.

  • Container: Use an amber glass or HDPE carboy dedicated to "Basic/Toxic Organic Waste."

  • pH Adjustment: Ensure the waste solution is neutral to slightly basic (pH 8–10). Acidic conditions can increase the volatility of leaving groups or risk formation of hydrazoic acid derivatives if azides are present in the workflow.

  • Labeling: "Halogenated Organic Waste - Contains Hydrazine Derivatives."

Protocol C: Trace Residue Deactivation (Glassware Cleaning)

For cleaning spatulas, flasks, and funnels. This uses oxidative destruction to break the N-N bond.

Reagents Required:

  • Sodium Hypochlorite (Household Bleach, 5% active chlorine).

  • Water.[1]

  • pH Paper.

Step-by-Step Deactivation:

  • Preparation: Dilute the commercial bleach 1:5 with water (approx. 1% NaOCl). Do not use concentrated bleach directly, as the reaction is exothermic and can evolve gas rapidly.

  • Rinsing: Rinse the contaminated glassware with the dilute bleach solution.

  • Reaction Time: Allow the solution to sit in the glassware for 15–20 minutes.

    • Observation: You may see slight bubbling (Nitrogen gas evolution).

    • Mechanism:

      
       (Simplified oxidative cleavage).
      
  • Final Wash: Rinse with copious water.[1][2] The rinsate can now be collected in the general aqueous waste stream (check local regulations; if unsure, collect as chemical waste).

  • Solvent Wash: Only after the bleach step and a water rinse should you use organic solvents (ethanol/methanol) to remove final organic residues.

Emergency Contingencies
Accidental Spill (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear double nitrile gloves, lab coat, and P95/N95 particulate respirator (dust inhalation is the primary acute risk).

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or oil-impregnated sweeping compound.

  • Cleanup: Scoop material into a wide-mouth jar. Wipe the surface with 1% dilute bleach solution, followed by water.

Accidental Exposure[3]
  • Skin Contact: The hydrazine group is a skin sensitizer and potential permeator. Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances skin absorption).

  • Eye Contact: Flush for 15 minutes. Hydrazines are caustic bases; immediate irrigation is vital to prevent corneal opacity.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[4][5] Compound Summary: Hydrazine Derivatives Safety Data. National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Hydrazinopyridine (Structural Analog).

  • U.S. Environmental Protection Agency (EPA). (n.d.). Wastes - Hazardous Waste - Waste Types - Listed Wastes.

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